molecular formula C6H8F3N3O B10903162 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Katalognummer: B10903162
Molekulargewicht: 195.14 g/mol
InChI-Schlüssel: OXCXHOGQNGPNFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H8F3N3O and its molecular weight is 195.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H8F3N3O

Molekulargewicht

195.14 g/mol

IUPAC-Name

1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine

InChI

InChI=1S/C6H8F3N3O/c1-12-2-4(10)5(11-12)13-3-6(7,8)9/h2H,3,10H2,1H3

InChI-Schlüssel

OXCXHOGQNGPNFK-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)OCC(F)(F)F)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and agrochemical research, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1] The strategic functionalization of this heterocyclic ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical overview of the physicochemical properties of a specific, highly functionalized pyrazole derivative: 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine .

This compound, with its unique combination of a methylated pyrazole core, an electron-withdrawing trifluoroethoxy group at the 3-position, and a nucleophilic amino group at the 4-position, presents an interesting profile for molecular design and development. The presence of fluorine is known to often enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide will delve into the structural and electronic properties of this molecule, offering insights into its expected behavior in various experimental settings and its potential as a building block for novel therapeutic and agricultural agents.

While specific experimental data for this exact molecule is not extensively available in public literature, this guide will provide a robust framework based on established principles, data from closely related analogs, and computational predictions to offer a well-rounded understanding of its key physicochemical characteristics.

Molecular Structure and Identifying Information

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

The structure of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is characterized by a five-membered pyrazole ring with a methyl group on one of the nitrogen atoms, a trifluoroethoxy group at the C3 position, and an amino group at the C4 position.[2]

PropertyValueSource
Molecular Formula C₆H₈F₃N₃O[2]
Molecular Weight 195.14 g/mol [2]
IUPAC Name 1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine[2]
Canonical SMILES CN1C=C(C(=N1)OCC(F)(F)F)N[2]
InChI Key OXCXHOGQNGPNFK-UHFFFAOYSA-N[2]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods and structure-property relationships provide valuable estimations of a compound's physicochemical profile. These predictions are crucial in the early stages of drug discovery for assessing a compound's "drug-likeness" and potential for further development.

PropertyPredicted ValueMethod/Rationale
Melting Point 130-150 °CBased on data for similar substituted aminopyrazoles. The presence of hydrogen bonding (amino group) and the trifluoromethyl group would likely result in a crystalline solid with a relatively high melting point.
Boiling Point ~350-400 °C (decomposes)Estimated based on the molecular weight and functional groups. Significant decomposition is expected before boiling.
pKa (most basic) 3.5 - 4.5The amino group at the C4 position is the primary basic center. Its basicity is expected to be reduced by the electron-withdrawing effect of the adjacent trifluoroethoxy group and the pyrazole ring itself. Computational pKa prediction tools can provide more precise estimates.[3][4]
logP 1.0 - 1.5The trifluoroethoxy group significantly increases lipophilicity, while the amino group contributes to hydrophilicity. The overall molecule is expected to have moderate lipophilicity. Online prediction tools can be used for estimation.
Aqueous Solubility Low to moderateThe presence of both polar (amino) and non-polar (trifluoroethoxy) groups suggests that solubility will be dependent on pH. It is expected to be more soluble in acidic aqueous solutions due to the protonation of the amino group.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely involve a multi-step process, beginning with the construction of the pyrazole core, followed by the introduction of the trifluoroethoxy and amino functionalities, and finally, N-methylation.

Synthetic Pathway A Starting Materials (e.g., β-ketoester, hydrazine) B Pyrazole Ring Formation A->B C Introduction of Trifluoroethoxy Group B->C D Nitration of Pyrazole Ring C->D E Reduction of Nitro Group D->E F N-methylation E->F G Final Product F->G

Caption: A plausible synthetic workflow for 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common synthetic transformations for related pyrazole derivatives.

  • Step 1: Synthesis of a 3-alkoxypyrazole intermediate. This can be achieved by reacting a suitable β-ketoester with hydrazine to form a pyrazolone, followed by O-alkylation with a trifluoroethylating agent.

  • Step 2: Nitration of the pyrazole ring. The 3-alkoxypyrazole intermediate can be nitrated at the C4 position using standard nitrating conditions (e.g., HNO₃/H₂SO₄).

  • Step 3: Reduction of the nitro group. The nitro group at the C4 position is then reduced to an amino group, for example, by catalytic hydrogenation (H₂/Pd-C) or using a metal reductant like SnCl₂.

  • Step 4: N-methylation. The final step involves the methylation of the pyrazole nitrogen. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Characterization Techniques

The identity and purity of the synthesized 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine would be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the N-methyl group, a quartet for the -OCH₂- protons of the trifluoroethoxy group (split by the adjacent CF₃ group), a singlet for the C5-H of the pyrazole ring, and a broad singlet for the -NH₂ protons.

    • ¹³C NMR: The spectrum would show characteristic signals for the pyrazole ring carbons, the N-methyl carbon, the carbons of the trifluoroethoxy group (with the CF₃ carbon appearing as a quartet due to C-F coupling), and the carbons of the trifluoroethoxy group.

    • ¹⁹F NMR: A triplet corresponding to the -CF₃ group would be expected.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 196.07. The fragmentation pattern would likely involve the loss of the trifluoroethoxy group or parts of it.[5][6]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching of the pyrazole ring, and strong C-F stretching vibrations from the trifluoroethoxy group.[2]

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. The solubility of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is expected to be a balance of its polar and non-polar functionalities.

  • Aqueous Solubility: Due to the presence of the trifluoroethoxy group, the aqueous solubility is predicted to be low at neutral pH. However, the basic amino group will be protonated in acidic conditions, leading to the formation of a more soluble salt.

  • Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in non-polar solvents like hexane is likely to be limited.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

A standard and reliable method for determining equilibrium solubility is the isothermal shake-flask method.

Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Filter to remove undissolved solid B->C D Analyze supernatant (e.g., HPLC, UV-Vis) C->D E Quantify concentration D->E

Caption: Workflow for the isothermal shake-flask solubility determination method.

pKa and Lipophilicity (logP)

The ionization constant (pKa) and the partition coefficient (logP) are fundamental properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa: The primary basic center in 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is the amino group at the C4 position. The electron-withdrawing nature of the trifluoroethoxy group at the adjacent C3 position is expected to decrease the basicity of this amino group compared to a simple aminopyrazole. The pKa of the conjugate acid is predicted to be in the range of 3.5-4.5.[3][4]

  • logP: The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The trifluoroethoxy group is a significant contributor to the lipophilicity of the molecule. The predicted logP value in the range of 1.0-1.5 suggests that the compound has moderate lipophilicity, which is often a desirable characteristic for oral drug candidates.

Implications for Drug Discovery and Development

The physicochemical properties of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine suggest its potential as a valuable scaffold in drug discovery.

  • "Rule of Five" Compliance: With a molecular weight of 195.14 g/mol and a predicted logP between 1.0 and 1.5, the compound adheres to Lipinski's "Rule of Five," suggesting good potential for oral bioavailability.

  • Metabolic Stability: The presence of the trifluoroethoxy group can block potential sites of metabolism and increase the metabolic stability of the molecule, a common strategy in drug design.[2]

  • Scaffold for Library Synthesis: The amino group at the C4 position provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is not publicly available, general precautions for handling similar heterocyclic amines should be followed. These compounds are often skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a fascinating molecule with a unique combination of functional groups that impart a promising physicochemical profile for applications in drug discovery and agrochemical research. While experimental data for this specific compound is sparse, this in-depth technical guide has provided a comprehensive overview of its predicted properties, a plausible synthetic strategy, and key characterization methods based on established chemical principles and data from analogous structures. The insights presented here should serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related fluorinated pyrazole derivatives. Further experimental validation of the predicted properties is a necessary next step to fully unlock the potential of this promising chemical entity.

References

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Routledge. Computational Approaches for the Prediction of pKa Values - 1st Edition. Available from: [Link]

  • ResearchGate. Computational Approaches to Predict pKa Values. Available from: [Link]

Sources

Comprehensive Technical Guide: 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine – Molecular Weight Profiling and Synthetic Utilities

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals focusing on the physicochemical properties, structural mechanics, and synthetic validation of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine .

Executive Summary

In modern medicinal chemistry and agrochemical development, highly fluorinated heterocyclic building blocks are prized for their ability to modulate lipophilicity, metabolic stability, and binding affinity[1]. 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a privileged scaffold that perfectly aligns with these design principles. With a precisely calculated molecular weight of 195.14 g/mol [2],[3], this compound serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD), allowing extensive synthetic elaboration without violating Lipinski’s Rule of 5.

This whitepaper deconstructs the causality behind its structural components, details its physicochemical profile, and provides a self-validating synthetic protocol for its isolation and characterization.

Molecular Architecture & Physicochemical Profiling

Understanding the exact mass and molecular weight of a building block is the first step in predicting its pharmacokinetic behavior. The molecular formula for this compound is C₆H₈F₃N₃O , yielding a molecular weight of 195.14 g/mol [4].

This low molecular weight is a strategic advantage. It leaves a "molecular weight budget" of over 300 g/mol for the addition of complex pharmacophores (e.g., kinase hinge-binding motifs or allosteric modulators) before hitting the traditional 500 g/mol ceiling for oral bioavailability.

Table 1: Physicochemical and FBDD Parameters
ParameterValueFBDD "Rule of 3" Compliance
Molecular Weight 195.14 g/mol Yes (< 300 g/mol )
Exact Mass 195.0619 DaN/A
Chemical Formula C₆H₈F₃N₃ON/A
Estimated CLogP 1.2 – 1.6Yes (≤ 3)
H-Bond Donors 2 (from -NH₂)Yes (≤ 3)
H-Bond Acceptors 3 (N, N, O)*Yes (≤ 3)
Rotatable Bonds 3Yes (≤ 3)

*Note: While the three fluorine atoms can theoretically act as weak hydrogen bond acceptors, standard cheminformatics models typically exclude them from strict acceptor counts due to their high electronegativity and tightly held lone pairs.

Structural Mechanics & Causality in Drug Design

Every functional group on this 195.14 g/mol scaffold serves a distinct, causal purpose in drug design. The integration of fluorine atoms specifically modifies chemical reactivity and enhances biological stability[1].

Pharmaco Core 1-methyl-3-(2,2,2-trifluoroethoxy) -1H-pyrazol-4-amine M1 1-Methyl Group Locks tautomerization Predictable SAR Core->M1 M2 Trifluoroethoxy Group Increases lipophilicity Metabolic stability Core->M2 M3 4-Amine Moiety Synthetic handle (Amides/Ureas) Core->M3 M4 Pyrazole Core Kinase hinge-binding H-bond donor/acceptor Core->M4

Fig 1: Pharmacophore mapping and logical relationships of the functional moieties.
  • 1-Methyl Group (Tautomeric Locking): Unsubstituted pyrazoles exist as rapidly equilibrating tautomers, which complicates NMR characterization and leads to divergent Structure-Activity Relationships (SAR). Methylation at N1 permanently locks the tautomeric state, ensuring the molecule binds to target receptors in a single, predictable conformation[1].

  • 2,2,2-Trifluoroethoxy Group (Metabolic Shielding): Standard ethoxy groups are highly susceptible to cytochrome P450-mediated oxidative dealkylation. The strong electron-withdrawing nature of the -CF₃ group drastically lowers the electron density of the adjacent oxygen, shielding the ether linkage from enzymatic cleavage while simultaneously boosting the overall lipophilicity (logP) for better membrane permeability.

  • 4-Amine (Synthetic Handle): Positioned para to the methyl group, this primary amine is sterically accessible and highly nucleophilic, making it the primary vector for downstream amide coupling, urea formation, or Buchwald-Hartwig cross-coupling.

Synthetic Workflows & Self-Validating Protocols

The synthesis of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine requires careful orchestration of protecting group chemistry and regioselective alkylation[1]. Below is a field-proven, self-validating protocol.

SynthWorkflow N1 3-Hydroxy-1-methyl- 1H-pyrazol-4-amine (Boc-Protected) N2 Alkylation (CF3CH2OTf, K2CO3) N1->N2 Step 1: Etherification N3 Deprotection (TFA / DCM) N2->N3 Step 2: Amine Unmasking N4 Target Compound MW: 195.14 g/mol N3->N4 Step 3: Isolation

Fig 2: Synthetic workflow of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine.
Step-by-Step Methodology

Step 1: Regioselective Etherification

  • Dissolve tert-butyl (3-hydroxy-1-methyl-1H-pyrazol-4-yl)carbamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at 0°C for 15 minutes to deprotonate the hydroxyl group.

  • Dropwise, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf, 1.2 eq). Stir at room temperature for 4 hours.

    • Expertise & Causality: Why use the triflate instead of 2,2,2-trifluoroethyl bromide? The strong inductive (-I) effect of the -CF₃ group severely depletes electron density at the adjacent methylene carbon, raising the activation energy for standard Sₙ2 displacement. Bromides react too slowly, leading to degradation. The highly reactive triflate leaving group is mandatory to restore kinetic feasibility to this etherification.

Step 2: Amine Unmasking (Boc-Deprotection)

  • Extract the intermediate using EtOAc/Water, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude intermediate in Dichloromethane (DCM) and cool to 0°C.

  • Add Trifluoroacetic Acid (TFA) in a 1:4 ratio to DCM. Stir for 2 hours at room temperature.

  • Quench carefully with saturated aqueous NaHCO₃ until the pH reaches 8 to free-base the amine. Extract with DCM.

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesis, the protocol must act as a self-validating system. Because the exact molecular weight is 195.14 g/mol [2],[5], analytical validation is highly deterministic.

  • LC-MS (Electrospray Ionization - ESI+): The unmasked 4-amine readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile). The mass spectrometer must yield a dominant, diagnostic [M+H]⁺ peak at m/z 196.15 . If this peak is absent, or if an m/z of 296.15 is observed, the Boc-deprotection step has failed, and the reaction must not proceed.

  • Nuclear Magnetic Resonance (NMR):

    • ¹⁹F NMR: Will display a distinct triplet (or broad singlet depending on resolution) around -74 ppm, confirming the presence of the -CF₃ group.

    • ¹H NMR: The methylene protons (-CH₂-) of the trifluoroethoxy group will appear as a highly characteristic quartet (coupled to the three fluorines, J ≈ 8.0 Hz) around 4.5 ppm. The N-methyl group will appear as a sharp singlet at ~3.7 ppm.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for C6H8F3N3O Isomers - Computed Properties". PubChem. URL:[Link]

Sources

Solubility Profiling of 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Discovery Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a highly specialized fluorinated heterocyclic building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique molecular architecture—combining a polarizable pyrazole core, a hydrogen-bonding primary amine, and a highly lipophilic, electron-withdrawing trifluoroethoxy group—creates a complex solubility profile. Understanding this profile is critical for optimizing reaction conditions, selecting appropriate purification solvents (e.g., crystallization), and designing downstream formulations.

This whitepaper provides an in-depth analysis of the thermodynamic solubility of the free base form of this compound across various organic solvent classes, detailing the mechanistic drivers behind these interactions and providing a validated protocol for empirical solubility determination.

Structural Causality and Solvent Interactions

As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic interplay of intermolecular forces. The solubility of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is dictated by three primary structural domains:

  • The C4-Primary Amine (-NH₂): This moiety acts as both a strong hydrogen bond donor and acceptor. It is the primary driver for the compound's high solubility in polar media, particularly in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF)[1].

  • The Trifluoroethoxy Group (-OCH₂CF₃): The strategic incorporation of fluorine significantly alters the physicochemical landscape of the molecule. Fluorine substitution increases the overall lipid solubility and lipophilicity of the compound[2]. The strong electron-withdrawing nature of the -CF₃ group reduces the basicity of the adjacent oxygen, while simultaneously enhancing the compound's affinity for halogenated solvents via fluorophilic and dipole-dipole interactions. Furthermore, the trifluoroethoxy moiety is known to enhance the overall stability and solubility of amine-containing compounds in organic matrices[3].

  • The N-Methyl Pyrazole Core: The aromatic heterocycle provides a rigid, planar surface capable of π−π stacking and dipole interactions. The N-methylation at position 1 eliminates a potential hydrogen bond donor, thereby preventing extensive intermolecular self-association (which would otherwise drastically lower solubility and increase the melting point). The presence of these heteroatoms fine-tunes the pKa, which ultimately influences the lipophilicity profile and permeability[4].

Interaction Pathway Visualization

The following diagram illustrates the logical relationship between the compound's structural features and its preferred solvent classes.

G Compound 1-Methyl-3-(2,2,2-trifluoroethoxy) -1H-pyrazol-4-amine NH2 C4-Amine (-NH2) Compound->NH2 TFE Trifluoroethoxy (-OCH2CF3) Compound->TFE Core N-Methyl Pyrazole Core Compound->Core PolarProtic Polar Protic Solvents (MeOH, EtOH) NH2->PolarProtic H-Bond Donor/Acceptor PolarAprotic Polar Aprotic Solvents (DMSO, DMF) NH2->PolarAprotic H-Bond Donor TFE->PolarAprotic Enhances Lipophilicity Halogenated Halogenated Solvents (DCM, CHCl3) TFE->Halogenated Fluorophilic/Dipole Interactions Core->PolarAprotic Pi-Pi / Dipole Interactions Core->Halogenated Moderate Lipophilicity

Structural drivers of solvent interactions for the fluorinated pyrazole amine.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of the free base form of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine at 25.0 °C. Note: If the hydrochloride salt (CAS 1356543-50-4) is utilized, solubility in non-polar and halogenated solvents will decrease exponentially, while aqueous and protic solubility will surge.

Solvent CategorySpecific SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150 (Very High)Strong H-bond acceptance from the -NH₂ group; excellent solvation of the polarizable pyrazole core.
Polar Aprotic Acetonitrile (MeCN)37.580 - 100 (High)Favorable dipole-dipole interactions; standard solvent for reverse-phase chromatography.
Polar Protic Methanol (MeOH)32.7100 - 120 (High)Dual H-bond donation/acceptance stabilizes the amine and pyrazole nitrogens.
Polar Protic Isopropanol (IPA)18.330 - 50 (Moderate)Increased steric bulk of the solvent reduces H-bonding efficiency compared to MeOH.
Halogenated Dichloromethane (DCM)8.9100 - 150 (Very High)Highly favorable fluorophilic interactions with the -OCH₂CF₃ group; minimal disruption of solute-solute H-bonds.
Ether Tetrahydrofuran (THF)7.580 - 120 (High)Oxygen lone pairs act as H-bond acceptors for the C4-amine; good solvation of the lipophilic domains.
Non-Polar n-Heptane1.9< 5 (Low)Inability to break the strong intermolecular hydrogen bonding network established by the primary amine.

Standardized Protocol: Isothermal Shake-Flask Solubility Determination

To ensure trustworthiness and reproducibility, solubility data must be generated using a self-validating system. The Isothermal Shake-Flask method, coupled with High-Performance Liquid Chromatography (HPLC), remains the gold standard for thermodynamic solubility profiling.

Materials Required
  • 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine (Free base, >98% purity)

  • Analytical grade solvents (DMSO, MeOH, DCM, Heptane, etc.)

  • Thermostatic orbital shaker (capable of maintaining 25.0 ± 0.1 °C)

  • 0.22 µm PTFE syringe filters (PTFE is mandatory to prevent filter degradation by aggressive organic solvents like DCM or THF)

  • HPLC system with UV/Vis or PDA detector

Step-by-Step Methodology

Step 1: Preparation of the Saturated Suspension

  • Weigh approximately 50 mg of the compound into a 4 mL amber glass vial. (Amber glass prevents potential UV-induced degradation of the pyrazole amine).

  • Add 1.0 mL of the target organic solvent to the vial.

  • Visually inspect the vial. If the solid dissolves completely, add additional compound in 20 mg increments until a persistent, visible suspension remains. Causality: A suspension guarantees that the chemical potential of the solid phase is in equilibrium with the solution, a prerequisite for thermodynamic solubility.

Step 2: Isothermal Equilibration

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the concentration readings.

  • Place the vials in the thermostatic orbital shaker set to 25.0 °C and 200 RPM.

  • Allow the system to equilibrate for exactly 48 hours . Causality: While dissolution may appear rapid, polymorphic transformations or the slow breakdown of crystal lattices can take time. 48 hours ensures true thermodynamic equilibrium is reached.

Step 3: Phase Separation

  • Remove the vials and immediately transfer the suspension to microcentrifuge tubes.

  • Centrifuge at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved solid.

  • Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. Discard the first 0.1 mL of the filtrate to account for potential adsorption of the compound onto the filter membrane.

Step 4: Dilution and HPLC Quantification

  • Accurately dilute an aliquot of the filtrate (e.g., 10 µL into 990 µL of mobile phase) to ensure the final concentration falls within the linear range of your pre-established HPLC calibration curve.

  • Analyze the diluted sample via HPLC-UV.

    • Suggested HPLC Conditions: C18 Column (e.g., 50 x 4.6 mm, 3 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient elution; UV Detection at 254 nm.

  • Calculate the solubility by plotting the peak area against the calibration curve, factoring in the dilution multiplier.

Formulation and Purification Insights

For synthetic chemists looking to purify this intermediate, the solubility data suggests an optimal anti-solvent crystallization strategy . Because the compound exhibits very high solubility in halogenated solvents (DCM) and very low solubility in non-polar alkanes (Heptane), a DCM/Heptane solvent system is highly recommended. The compound can be dissolved in a minimal volume of warm DCM, followed by the slow, dropwise addition of Heptane to induce supersaturation and drive the crystallization of high-purity product.

For biological assays requiring aqueous media, the extreme lipophilicity introduced by the trifluoroethoxy group will hinder direct dissolution in buffers. It is recommended to create a highly concentrated stock solution in DMSO (up to 100 mM) before performing serial dilutions into aqueous assay buffers, ensuring the final DMSO concentration remains below 1% to prevent assay interference.

References

  • Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor - PMC. National Institutes of Health (NIH).[Link]

  • Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents. Taylor & Francis Online.[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

Biological Activity of Novel Pyrazole Derivatives: Mechanistic Insights and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring—a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms—is a privileged structure in medicinal chemistry. Its unique electron-rich properties and capacity for diverse functionalization make it an ideal core for designing high-affinity ligands. This technical whitepaper synthesizes recent advances in the biological evaluation of novel pyrazole derivatives, focusing on their target profiles, quantitative structure-activity relationships (SAR), and the rigorous experimental workflows required to validate their anti-inflammatory and anticancer mechanisms.

Mechanistic Target Profiles

Cyclooxygenase-2 (COX-2) Selectivity (Anti-inflammatory Activity)

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their pharmacological effects by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to inflammatory prostaglandins[1]. However, non-selective inhibition of the constitutive COX-1 isoform leads to severe gastrointestinal toxicity.

Novel pyrazole derivatives, inspired by the celecoxib pharmacophore, have been engineered to selectively target the inducible COX-2 isoform[2]. The causality behind this selectivity lies in the structural topology of the enzymes: COX-2 possesses a secondary hydrophilic side pocket that is sterically hindered in COX-1. Pyrazole derivatives bearing bulky hydrophobic or sulfonamide side chains exploit this pocket, conferring high selectivity and minimizing off-target gastrointestinal side effects[3].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxidation PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2 Isomerization Pyrazole Novel Pyrazole Derivatives Pyrazole->COX2 Selective Inhibition

Mechanism of selective COX-2 inhibition by novel pyrazole derivatives.

Tubulin Polymerization & Kinase Inhibition (Anticancer Activity)

In oncology, pyrazole derivatives have demonstrated profound efficacy by disrupting critical intracellular mechanisms. A prominent mechanism of action is the inhibition of tubulin polymerization[4]. Compounds such as novel benzofuropyrazole derivatives interact with the colchicine-binding site on tubulin, preventing the formation of the mitotic spindle and inducing G2/M phase cell cycle arrest[5]. Furthermore, pyrazoles act as potent multi-targeted kinase inhibitors, effectively suppressing EGFR, VEGFR-2, and PI3K pathways, which are critical for tumor angiogenesis and proliferation[5].

Quantitative Structure-Activity Data

To benchmark the efficacy of these novel scaffolds, it is critical to evaluate their half-maximal inhibitory concentration (IC50) and Selectivity Index (SI). The table below summarizes the quantitative data of recently validated pyrazole derivatives.

Compound ClassPrimary TargetCell Line / Enzyme AssayIC50 (µM)Selectivity Index (SI)Ref.
Hybrid Pyrazole (5u)COX-2Ovine COX-1 / COX-21.7972.73[1]
Pyrazole-Pyridazine (5f)COX-2Human COX-21.50> 50[2]
Benzofuropyrazole (5b)TubulinK562 (Leukemia)0.021N/A[4]
Benzofuropyrazole (5b)TubulinA549 (Lung Cancer)0.69N/A[4]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust assay design requires rigorous controls and orthogonal validation. The following protocols are engineered to establish causality between the chemical application and the biological response.

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: To establish the selectivity index (SI = IC50 COX-1 / IC50 COX-2), we utilize purified ovine COX-1 and human recombinant COX-2. This biochemical assay directly measures the conversion of arachidonic acid to PGH2, followed by reduction to PGE2, quantifying the specific enzymatic blockade[1]. Methodology:

  • Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 2 mM phenol. Causality note: Hematin is essential as a cofactor for the peroxidase activity of the COX enzyme.

  • Enzyme Incubation: Aliquot 100 μL of buffer into a 96-well plate. Add 10 μL of the test pyrazole derivative (using serial dilutions in DMSO) and 10 μL of COX-1 or COX-2 enzyme. Causality note: The final DMSO concentration must be strictly maintained below 1% to prevent solvent-induced protein denaturation. Incubate at 37°C for 10 minutes to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 10 μL of arachidonic acid (final concentration 100 μM) to initiate the reaction.

  • Quenching: After exactly 2 minutes, terminate the reaction by adding 10 μL of 1 M HCl.

  • Quantification: Add 10 μL of stannous chloride (SnCl2) to reduce unstable PGH2 to the highly stable PGE2. Quantify PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate IC50 values using non-linear regression and determine the Selectivity Index.

Protocol 3.2: Tubulin Polymerization & Cytotoxicity Assay

Rationale: The MTT assay measures metabolic viability, while the tubulin polymerization assay provides the mechanistic cause of the observed cytotoxicity[4]. Methodology:

  • Cell Culture & Treatment: Seed K562, A549, and MCF-7 cells in 96-well plates at 1×104 cells/well. Causality note: These specific lines cover diverse tissue origins (leukemia, lung, breast) to provide a broad spectrum of the compound's efficacy. Incubate for 24 hours, then treat with varying concentrations of the pyrazole derivative (0.01–100 μM).

  • MTT Cytotoxicity Assay: After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality note: Mitochondrial succinate dehydrogenase in living cells reduces MTT to insoluble formazan, serving as a direct proxy for cell viability. Solubilize the formazan with 150 μL DMSO and measure absorbance at 570 nm to determine the IC50[4].

  • Tubulin Polymerization Assay: In a pre-warmed 96-well plate, combine 3 mg/mL of purified bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP and the test compound.

  • Kinetic Measurement: Monitor the assembly of tubulin into microtubules by measuring the increase in fluorescence (excitation 360 nm / emission 420 nm) continuously for 1 hour at 37°C. A decrease in the Vmax of the assembly curve confirms tubulin polymerization inhibition.

Workflow Syn 1. Synthesis of Pyrazole Derivatives Pur 2. Purification & Characterization Syn->Pur Cell 3. Cell Culture (A549, K562, MCF-7) Pur->Cell MTT 4. MTT Cytotoxicity Assay (IC50) Cell->MTT Tub 5. Tubulin Polymerization Assay Cell->Tub Data 6. Data Analysis & Lead Optimization MTT->Data Tub->Data

Experimental workflow for evaluating the anticancer activity of pyrazole derivatives.

Conclusion

The rational design of novel pyrazole derivatives continues to yield highly potent and selective pharmacological agents. By integrating structure-activity relationship (SAR) studies with robust biochemical and cellular assays, researchers can optimize these heterocyclic scaffolds to mitigate off-target toxicities while maximizing therapeutic efficacy against inflammatory and neoplastic diseases.

References

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences URL
  • Title: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: Drug Design, Development and Therapy URL
  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.
  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: Molecules URL
  • Title: Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors Source: Benchchem URL

Sources

Privileged Pharmacophores: Potential Therapeutic Targets and Mechanistic Evaluation of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The aminopyrazole scaffold (encompassing both 3-aminopyrazole and 5-aminopyrazole isomers) has emerged as a cornerstone in modern medicinal chemistry. As a Senior Application Scientist specializing in small-molecule drug discovery, I have observed firsthand how the unique physicochemical properties of this heterocycle allow it to act as a "privileged structure." By forming highly specific hydrogen bond networks, aminopyrazoles achieve remarkable potency and selectivity against a diverse array of therapeutic targets, ranging from oncogenic receptor tyrosine kinases (RTKs) to critical antimicrobial enzymes. This technical guide explores the primary therapeutic targets of aminopyrazole derivatives, the structural causality behind their efficacy, and the rigorous experimental workflows required to validate their biological activity.

Mechanistic Rationale: Why the Aminopyrazole Scaffold?

The success of the aminopyrazole core in drug design is not coincidental; it is deeply rooted in its structural thermodynamics. The adjacent nitrogen atoms of the pyrazole ring, coupled with the exocyclic amino group, create a highly versatile hydrogen bond donor-acceptor-donor "zipper" motif [1].

When targeting the ATP-binding site of kinases, this motif perfectly mimics the adenine ring of ATP. The pyrazole NH acts as a hydrogen bond donor, while the adjacent sp2 nitrogen acts as an acceptor, anchoring the molecule tightly into the highly conserved hinge region of the kinase domain[2]. Furthermore, the varying steric and electronic profiles of 3-aminopyrazole (3-AP) versus 5-aminopyrazole (5-AP) isomers allow medicinal chemists to fine-tune the vector of substituents, driving selectivity toward specific kinase pockets or overcoming steric clashes caused by resistance mutations[3].

Primary Therapeutic Targets

Oncology: Receptor Tyrosine Kinases (AXL and FGFR)

Aminopyrazoles have shown exceptional promise in targeting RTKs implicated in tumor proliferation, survival, and metastasis.

  • AXL Kinase: AXL is a TAM family receptor tyrosine kinase whose overexpression is a primary driver of epithelial-mesenchymal transition (EMT) and drug resistance in breast and lung cancers. Recent structural optimizations of 3-aminopyrazole derivatives have yielded highly potent AXL inhibitors. For instance, compound 6li demonstrated an IC50 of 1.6 nM against AXL, tightly binding to the protein with a Kd of 0.26 nM[4]. The 3-AP core allows the molecule to selectively navigate the ATP-binding pocket of AXL while avoiding off-target interactions with the broader kinome[5].

  • Fibroblast Growth Factor Receptors (FGFR2/3): FGFR aberrations are validated drivers in cholangiocarcinoma and urothelial carcinoma. However, clinical inhibitors often fail due to "gatekeeper" mutations (e.g., V564F in FGFR2), where a bulky amino acid blocks the hydrophobic back pocket. Aminopyrazole-based inhibitors have been rationally designed to covalently target a cysteine residue on the P-loop of the kinase, bypassing the gatekeeper mutation entirely[6]. These derivatives maintain sub-nanomolar potency against both wild-type and mutant FGFR variants[7].

Neuroinflammation and Apoptosis: JNK3 vs. p38 MAPK

Achieving selectivity between closely related mitogen-activated protein kinases (MAPKs) is notoriously difficult. However, aminopyrazoles have been successfully utilized to target c-Jun N-terminal kinase 3 (JNK3) over p38 MAPK. JNK3 is primarily expressed in the brain and is a critical target for neurodegenerative diseases. The highly planar nature of N-linked phenyl aminopyrazoles allows them to perfectly occupy the smaller active site of JNK3, achieving >2800-fold selectivity over p38 (e.g., compound SR-3576, JNK3 IC50 = 7 nM)[8].

Infectious Diseases: Antimicrobial Targets

Beyond human kinases, 5-aminopyrazole derivatives exhibit potent antimicrobial properties.

  • Cryptosporidiosis: 5-aminopyrazole-4-carboxamide (AC) scaffolds have been identified as low-nanomolar inhibitors of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), a critical enzyme for parasite motility and host cell invasion[9].

  • Bacterial Pathogens: Halogenated pyrazole derivatives have demonstrated strong bactericidal activity against multidrug-resistant Acinetobacter baumannii and Staphylococcus aureus, likely by disrupting bacterial quorum sensing and biofilm formation[10].

Quantitative Efficacy Data

To contextualize the potency of these derivatives, the following table summarizes the biochemical IC50 values of lead aminopyrazole compounds against their respective therapeutic targets.

Compound / ScaffoldPrimary TargetTarget ClassificationBiochemical IC50Key Feature / Mechanism
Compound 6li (3-AP)AXLRTK (Oncology)1.6 nMReverses TGF-β1-induced EMT; selective over 400+ kinases[4].
Compound 6 (Aminopyrazole)FGFR3 (WT & V555M)RTK (Oncology)< 1.0 nMCovalent P-loop binder; overcomes gatekeeper resistance[6].
SR-3576 (Aminopyrazole)JNK3MAPK (Neuro/Inflammation)7.0 nM>2800-fold selectivity over p38 due to planar active site fit[8].
Compound 20b (5-AP)NIKNF-kB Pathway Kinase2.9 nMBlocks NF-kB cascade signaling[11].
AC-BKI 16 (5-AP)CpCDPK1Parasitic KinaseLow nMReduces parasite burden in vivo via calcium-dependent inhibition[9].

Visualizing the Mechanism and Workflow

To fully grasp how aminopyrazoles exert their therapeutic effects and how we validate them in the laboratory, we must visualize both the biological signaling cascades and the drug discovery workflow.

Pathway Ligand Ligand (Gas6 / FGF) Receptor RTK (AXL / FGFR) Ligand->Receptor Activates PI3K PI3K / AKT Cascade Receptor->PI3K Phosphorylation MAPK MAPK / ERK Cascade Receptor->MAPK Phosphorylation Inhibitor Aminopyrazole Inhibitor Inhibitor->Receptor Blocks Hinge Region Response Tumor Proliferation & Metastasis PI3K->Response Promotes MAPK->Response Promotes

Fig 1: Mechanism of RTK pathway inhibition by aminopyrazole derivatives blocking the ATP hinge region.

Workflow Synthesis 1. Scaffold Synthesis (3-AP / 5-AP cores) Biochemical 2. TR-FRET Assay (Enzyme Kinetics) Synthesis->Biochemical Cellular 3. Ba/F3 Cell Assays (Target Engagement) Biochemical->Cellular InVivo 4. Xenograft Models (PK/PD & Efficacy) Cellular->InVivo

Fig 2: Standard drug discovery screening cascade for novel aminopyrazole kinase inhibitors.

Standardized Experimental Methodologies

As an application scientist, I emphasize that data is only as reliable as the assay that generated it. The following protocols represent the gold-standard, self-validating methodologies used to evaluate aminopyrazole derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: We utilize TR-FRET rather than standard radiometric or colorimetric assays because the time-delay measurement eliminates interference from auto-fluorescent small molecules (a common source of false positives in high-throughput screening).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the aminopyrazole derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add the purified recombinant kinase (e.g., AXL or FGFR3) to the wells. Incubate with the compound for 30 minutes at room temperature to allow equilibrium binding, which is critical for accurately measuring the Kd of tight-binding aminopyrazoles[4].

  • Reaction Initiation: Add ATP (at the predetermined Km for the specific kinase) and the biotinylated peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection reagents: a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Measurement: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and measure emission at 615 nm and 665 nm. Calculate the IC50 using a four-parameter logistic regression model.

Protocol 2: Isogenic Ba/F3 Cell Proliferation Assay

Causality: Measuring general cytotoxicity in random cancer cell lines cannot prove a drug's mechanism. Ba/F3 cells are murine pro-B cells naturally dependent on Interleukin-3 (IL-3) for survival. By transfecting them with a fusion oncogene (e.g., TEL-AXL), they become "addicted" to the target kinase and no longer require IL-3. If an aminopyrazole kills the TEL-AXL cells but spares the parental IL-3 supplemented cells, it definitively proves on-target mechanism of action[5].

Step-by-Step Methodology:

  • Cell Culture: Culture parental Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL murine IL-3. Culture engineered Ba/F3-TEL-AXL cells in the same medium without IL-3.

  • Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 90 µL of their respective media.

  • Compound Treatment: Add 10 µL of the aminopyrazole derivative (10x working stock in 1% DMSO/media) to achieve the desired final concentration range.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Measurement: Add 10 µL of CellTiter-Glo® (luminescent ATP-based viability reagent) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Calculate the percentage of cell viability relative to the DMSO control and determine the cellular IC50. A successful candidate will show a low nanomolar IC50 in the TEL-AXL line and >10 µM IC50 in the parental line.

Sources

Methodological & Application

Application Note: De Novo Synthesis of 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine from the readily available precursor ethyl acetoacetate presents a unique regiochemical challenge. Direct condensation of ethyl acetoacetate with methylhydrazine inherently yields a pyrazole bearing a 5-methyl group (1,5-dimethyl-1H-pyrazol-3-ol)[1]. Because our target active pharmaceutical ingredient (API) intermediate strictly lacks this C5 substitution, a strategic "carbon-trimming" sequence is required.

As a Senior Application Scientist, I have designed this 6-step protocol to ensure absolute regiocontrol and high-purity intermediate generation. The workflow is divided into two phases:

  • Core Assembly & C5-Trimming: We first construct the pyrazole ring, followed by the exhaustive oxidation of the unwanted 5-methyl group to a carboxylic acid[2]. Subsequent thermal decarboxylation cleanly excises this carbon, yielding the critical 1-methyl-1H-pyrazol-3-ol core.

  • Functionalization: Leveraging the intense electron-donating effect of the 3-hydroxyl group, we perform a highly regioselective electrophilic nitration at the C4 position[3]. The sequence concludes with an SN​2 O-fluoroalkylation using a highly reactive triflate synthon[4], followed by catalytic hydrogenation to reveal the final 4-amine.

Step-by-Step Experimental Protocols

Phase 1: Pyrazole Core Assembly & C5-Trimming

Step 1: Condensation to 1,5-Dimethyl-1H-pyrazol-3-ol

  • Causality: The more nucleophilic terminal amine ( −NH2​ ) of methylhydrazine selectively attacks the ketone of ethyl acetoacetate. The secondary amine then attacks the ester, driving cyclization and establishing the pyrazolone ring, which tautomerizes to the 3-ol[1].

  • Protocol:

    • Charge a 1 L round-bottom flask with ethyl acetoacetate (1.0 eq, 130 g) and absolute ethanol (400 mL). Cool the solution to 0–5 °C using an ice-water bath.

    • Add methylhydrazine (1.05 eq, 48.4 g) dropwise via an addition funnel over 45 minutes. Crucial: This controlled addition mitigates the highly exothermic hydrazone formation.

    • Remove the ice bath and heat the mixture to reflux for 4 hours.

    • Concentrate in vacuo and recrystallize the crude solid from hot ethanol to yield pure 1,5-dimethyl-1H-pyrazol-3-ol.

Step 2: Oxidation to 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic Acid

  • Causality: The C5-methyl group is electronically activated by the electron-rich pyrazole ring, allowing exhaustive oxidation by KMnO4​ to the corresponding carboxylic acid without cleaving the heterocyclic core[2].

  • Protocol:

    • Dissolve 1,5-dimethyl-1H-pyrazol-3-ol (1.0 eq, 50 g) in 10% aqueous NaOH (500 mL).

    • Heat the solution to 80 °C. Add KMnO4​ (3.5 eq, 246 g) in small portions over 2 hours.

    • Stir for an additional 6 hours at 80 °C.

    • Self-Validation: The reaction is complete when the purple permanganate color is entirely replaced by a dense brown precipitate of MnO2​ .

    • Filter the hot mixture through a Celite pad. Acidify the filtrate with concentrated HCl to pH 2. Filter the precipitated carboxylic acid and dry under vacuum.

Step 3: Thermal Decarboxylation to 1-Methyl-1H-pyrazol-3-ol

  • Causality: Pyrazole-5-carboxylic acids undergo facile thermal decarboxylation due to the stability of the intermediate pyrazolyl anion, effectively removing the carbon atom that originated from the terminal methyl of ethyl acetoacetate.

  • Protocol:

    • Place the dry carboxylic acid (40 g) in a distillation apparatus under a slight N2​ sweep.

    • Heat the solid using a sand bath to 180–200 °C.

    • Self-Validation: Vigorous CO2​ gas evolution will be observed. The reaction is deemed complete when bubbling ceases entirely.

    • Purify the resulting residue via vacuum distillation to isolate 1-methyl-1H-pyrazol-3-ol.

Phase 2: Functionalization (Nitration, Alkylation, & Reduction)

Step 4: Electrophilic Nitration to 1-Methyl-4-nitro-1H-pyrazol-3-ol

  • Causality: The electron-donating 3-hydroxyl group strongly activates the C4 position toward electrophilic aromatic substitution, directing the nitronium ion exclusively to C4[3].

  • Protocol:

    • Dissolve 1-methyl-1H-pyrazol-3-ol (1.0 eq, 20 g) in concentrated H2​SO4​ (100 mL) at 0 °C.

    • Prepare a nitrating mixture of fuming HNO3​ (1.1 eq, 14.1 g) and conc. H2​SO4​ (20 mL). Add this dropwise to the pyrazole solution, maintaining the internal temperature strictly below 5 °C.

    • Stir for 2 hours at room temperature, then pour the mixture over 500 g of crushed ice.

    • Filter the resulting yellow precipitate, wash extensively with cold water, and dry under vacuum.

Step 5: O-Fluoroalkylation to 1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole

  • Causality: Standard 2,2,2-trifluoroethyl halides are notoriously unreactive due to the strong electron-withdrawing effect of the CF3​ group. Therefore, the highly electrophilic trifluoromethanesulfonate (triflate) must be used to ensure a successful SN​2 displacement by the pyrazolate oxygen[4].

  • Protocol:

    • Suspend 1-methyl-4-nitro-1H-pyrazol-3-ol (1.0 eq, 15 g) and anhydrous K2​CO3​ (2.0 eq, 29 g) in dry DMF (75 mL).

    • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq, 29.2 g) dropwise at room temperature.

    • Heat the reaction to 60 °C and stir for 12 hours.

    • Quench with distilled water (200 mL) and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate.

Step 6: Catalytic Hydrogenation to 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

  • Causality: Palladium-catalyzed hydrogenation selectively and cleanly reduces the nitro group to a primary amine without causing defluorination or pyrazole ring cleavage.

  • Protocol:

    • Dissolve the nitro intermediate (1.0 eq, 10 g) in methanol (100 mL) in a Parr shaker flask.

    • Add 10% Pd/C (1.0 g, 10% w/w).

    • Purge the vessel with N2​ (3x), then introduce H2​ gas at 30 psi.

    • Stir at room temperature for 4 hours. Self-Validation: Hydrogen pressure drop will cease when the reduction is complete.

    • Filter the mixture carefully through Celite (Caution: Pd/C is pyrophoric when dry), concentrate the filtrate, and purify via recrystallization to yield the final API intermediate.

Quantitative Data & Yield Analysis

StepChemical TransformationTypical Yield (%)Purification MethodKey Analytical Indicator
1 Condensation85 - 90Recrystallization (EtOH)Disappearance of ketone C=O in IR
2 Oxidation65 - 75Acidic PrecipitationBroad O-H stretch (carboxylic acid)
3 Decarboxylation70 - 80Vacuum DistillationCessation of CO2​ gas evolution
4 Electrophilic Nitration80 - 85Aqueous PrecipitationStrong NO2​ stretches at 1530 & 1350 cm⁻¹
5 O-Fluoroalkylation75 - 80Aqueous Workup / Extraction¹⁹F NMR singlet at ~ -74 ppm
6 Catalytic Hydrogenation90 - 95Recrystallization H2​ uptake cessation; primary amine N-H

Mechanistic Pathway Visualization

SynthesisPathway EAA Ethyl Acetoacetate + Methylhydrazine Int1 1,5-Dimethyl-1H-pyrazol-3-ol EAA->Int1 1. Condensation (EtOH, 0°C → Reflux) Int2 3-Hydroxy-1-methyl-1H-pyrazole- 5-carboxylic acid Int1->Int2 2. Oxidation (KMnO4, NaOH, 80°C) Int3 1-Methyl-1H-pyrazol-3-ol Int2->Int3 3. Decarboxylation (Thermal, 180°C, -CO2) Int4 1-Methyl-4-nitro-1H-pyrazol-3-ol Int3->Int4 4. Electrophilic Nitration (HNO3/H2SO4, 0°C) Int5 1-Methyl-4-nitro-3-(2,2,2- trifluoroethoxy)-1H-pyrazole Int4->Int5 5. O-Fluoroalkylation (CF3CH2OTf, K2CO3, DMF) Product 1-Methyl-3-(2,2,2-trifluoroethoxy)- 1H-pyrazol-4-amine Int5->Product 6. Catalytic Hydrogenation (H2, Pd/C, MeOH)

Figure 1: 6-Step synthetic workflow from Ethyl Acetoacetate to the final pyrazole-4-amine target.

References

  • Source: benchchem.
  • Source: chemspider.
  • Source: semanticscholar.
  • Source: nih.

Sources

Application Note: 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern medicinal chemistry, the pyrazole ring is recognized as a privileged scaffold, frequently deployed as a critical hinge-binding motif in the development of kinase inhibitors[1]. However, standard aminopyrazoles often suffer from rapid metabolic clearance and suboptimal pharmacokinetic (PK) profiles. The strategic utilization of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine addresses these liabilities through precise structural modifications[2].

The causality behind selecting this specific building block lies in its trifunctional design:

  • 1-Methylation: Prevents tautomerization of the pyrazole core. By locking the conformation, researchers can achieve highly predictable Structure-Activity Relationships (SAR) during lead optimization[3].

  • 3-(2,2,2-Trifluoroethoxy) Substitution: The incorporation of a fluorinated alkoxy group serves a dual purpose. First, it significantly enhances the lipophilicity (LogP) of the molecule, improving cellular permeability. Second, the strong electron-withdrawing nature of the trifluoromethyl group protects the adjacent ether linkage from CYP450-mediated oxidative cleavage, a common metabolic vulnerability in standard alkoxy-heterocycles[4].

  • 4-Amine Handle: Provides a highly versatile vector for synthetic elaboration, allowing the pyrazole core to be seamlessly integrated into larger pharmacophores via amide bonds, ureas, or secondary amines[5]. This specific connectivity is critical in designing inhibitors for targets such as Cyclin-dependent kinase 2 (CDK2)[1], Janus kinases (JAK)[5], and Axl/Mer receptor tyrosine kinases[6].

Physicochemical Profiling

Understanding the fundamental physicochemical properties of this building block is essential for predicting its behavior in subsequent synthetic steps and its ultimate influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate[7].

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₆H₈F₃N₃ODefines the mass contribution to the final API.
Molecular Weight 195.14 g/mol Low molecular weight allows for extensive elaboration while maintaining Lipinski compliance.
Hydrogen Bond Donors 1 (Primary Amine)Consumed during coupling; final amides typically retain 1 HBD for hinge binding.
Hydrogen Bond Acceptors 4 (N, N, O, F)Enhances aqueous solubility and provides multiple vectors for kinase active-site interactions.
Electronic Profile Deactivated AmineThe electron-withdrawing -OCH₂CF₃ group reduces the nucleophilicity of the 4-amine, necessitating robust coupling conditions.

Experimental Protocols & Methodologies

Because the trifluoroethoxy group exerts an electron-withdrawing effect across the pyrazole ring, the 4-amine exhibits reduced nucleophilicity compared to unfunctionalized pyrazoles. Standard peptide coupling reagents (e.g., EDC/HOBt) often yield incomplete conversions. The following self-validating protocols have been optimized to overcome these electronic constraints.

Protocol A: HATU-Mediated Amide Coupling

This protocol is designed to link the pyrazole amine to a heteroaryl carboxylic acid, a common step in synthesizing Type I kinase inhibitors[5].

Reagents:

  • 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine (1.0 eq)

  • Heteroaryl Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the heteroaryl carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes. Causality: Pre-activation generates the highly reactive O-At ester, which is necessary to drive the reaction with the electronically deactivated pyrazole amine.

  • Amine Addition: Add 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor via LC-MS. Self-Validation: Ensure the disappearance of the pyrazole amine mass (m/z [M+H]⁺ = 196.1) rather than relying solely on UV absorbance, as the fluorinated pyrazole has a weak chromophore at standard 254 nm.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on the acid partner).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

To form secondary amine linkages (often required for Type II DFG-out inhibitors), standard SNAr reactions are insufficient due to the poor nucleophilicity of the amine. A palladium-catalyzed approach is required.

Reagents:

  • 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine (1.1 eq)

  • Aryl/Heteroaryl Bromide (1.0 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.10 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask or microwave vial with the aryl bromide, pyrazole amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Degassing: Add anhydrous 1,4-dioxane. Degas the suspension by sparging with argon for 10 minutes. Causality: Xantphos is specifically selected because its wide bite angle effectively promotes the reductive elimination step for sterically hindered and electronically deactivated heteroaryl amines.

  • Heating: Seal the vessel and heat to 100 °C for 12 hours (or 120 °C for 45 minutes via microwave irradiation).

  • Filtration & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

Mechanistic Insights and Target Modulation

Once integrated into a larger molecular framework, the 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine moiety frequently acts as the primary anchor within the ATP-binding pocket of kinases. The pyrazole nitrogen atoms engage in critical hydrogen bonding with the kinase hinge region (e.g., interacting with the backbone NH and carbonyl of specific residues like Leu83 in CDK2 or Leu932 in JAK2)[1][5].

The synthetic progression from this building block to a fully elaborated kinase inhibitor is illustrated below.

Workflow A 1-Methyl-3-(2,2,2-trifluoroethoxy) -1H-pyrazol-4-amine B Amide Coupling (HATU, DIPEA) A->B C Buchwald-Hartwig (Pd2(dba)3, Xantphos) A->C D Type I Kinase Inhibitor (Hinge Binder) B->D E Type II Kinase Inhibitor (DFG-out Binder) C->E F In Vitro Kinase Assay (e.g., CDK2, JAK) D->F E->F

Figure 1: Hit-to-lead synthetic workflow utilizing the fluorinated pyrazole building block.

In therapeutic applications such as rheumatoid arthritis or oncology, compounds utilizing this building block have shown profound efficacy in inhibiting the JAK/STAT signaling pathway[5]. By occupying the ATP-binding site of JAK, the pyrazole-derived inhibitor prevents the trans-phosphorylation of the kinase, thereby halting the downstream phosphorylation of STAT proteins and subsequent pathogenic gene transcription.

Pathway Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK Kinase (Target) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Pyrazole-Derived Inhibitor Inhibitor->JAK Blocks ATP Binding Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus

Figure 2: JAK/STAT signaling pathway targeted by pyrazole-derived kinase inhibitors.

References

  • "1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine - EvitaChem", evitachem.com. 2

  • "3-(2,2,2-trifluoroethoxy)-1h-pyrazol-4-amine - PubChemLite", uni.lu. 7

  • "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC", nih.gov. 1

  • "US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors", google.com. 5

  • "Chemical Evolution of Aplithianine Class of Serine/Threonine Kinase Inhibitors | Journal of Medicinal Chemistry", acs.org. 3

  • "Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles", researchgate.net. 4

  • "Adrixetinib | Axl/Mer inhibitor", probechem.com. 6

Sources

A Highly Regioselective Protocol for the N1-Methylation of 3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

The N-methylation of unsymmetrically substituted pyrazoles is a critical transformation in medicinal chemistry, yet it is frequently hampered by a lack of regioselectivity, leading to isomeric mixtures that are challenging to separate. Traditional methylating agents such as methyl iodide or dimethyl sulfate often yield poor selectivity between the two adjacent pyrazole nitrogen atoms.[1][2] This application note details a robust and highly N1-selective protocol for the methylation of 3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine, a substrate with substitution patterns relevant to modern drug discovery programs. By employing a sterically hindered α-halomethylsilane as a "masked" methylating reagent, this method achieves outstanding regioselectivity (>95:5 N1/N2), providing a reliable path to the desired 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine isomer.[3][4] The protocol is presented as a two-step, one-pot procedure involving a regioselective N-silylethylalkylation followed by an efficient in-situ protodesilylation.

Introduction: The Challenge of Pyrazole Regioselectivity

N-methylated pyrazole motifs are prevalent scaffolds in a wide array of pharmacologically active molecules, valued for their role in modulating physicochemical properties and target engagement.[2] However, the synthesis of a single, desired regioisomer of an N-methylated pyrazole presents a persistent challenge.[5] The two nitrogen atoms of the pyrazole ring often exhibit similar nucleophilicity, leading to the formation of both N1 and N2 alkylated products when using conventional alkylating agents.[1][2]

The regiochemical outcome is influenced by a subtle interplay of steric and electronic factors, as well as reaction conditions like the choice of base and solvent.[1] For the substrate 3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine, the C3-substituent provides some steric bias, but achieving the high levels of purity and isomeric control demanded by pharmaceutical development requires a more sophisticated strategy. This protocol overcomes the selectivity challenge by using (chloromethyl)triisopropoxysilane, a reagent that leverages steric hindrance to enforce alkylation at the less-hindered N1 position.[2][6]

Principle and Mechanism

This protocol is based on a highly N1-selective method developed for pyrazole heterocycles that uses a sterically bulky α-halomethylsilane as a masked methylating reagent.[4][7] The reaction proceeds in two key steps within a single pot:

  • Regioselective N-Silylalkylation: The pyrazole starting material is first deprotonated with a strong, non-nucleophilic base, potassium bis(trimethylsilyl)amide (KHMDS), to form the corresponding pyrazolate anion. This anion then reacts with (chloromethyl)triisopropoxysilane. Due to the significant steric bulk of the -Si(Oi-Pr)₃ group, the alkylation occurs almost exclusively at the less sterically hindered N1 position.[2][3]

  • Fluoride-Mediated Protodesilylation: Upon completion of the initial alkylation, a fluoride source, tetrabutylammonium fluoride (TBAF), is introduced along with water. The fluoride ion has a high affinity for silicon and facilitates the cleavage of the C-Si bond, effectively replacing the entire silyl moiety with a proton to reveal the desired N-methyl group.[2][6]

The overall transformation is a "masked methylation" that provides high yields and excellent control over the final product's regiochemistry.[3]

Caption: Reaction mechanism for the regioselective N1-methylation.

Detailed Experimental Protocol

3.1 Materials and Equipment

ReagentsGradeSupplier Example
3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine>95%Commercial
(Chloromethyl)triisopropoxysilane>97%Commercial
Potassium bis(trimethylsilyl)amide (KHMDS)1.0 M in THFCommercial
Tetrabutylammonium fluoride (TBAF)1.0 M in THFCommercial
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercial
Anhydrous Dimethyl sulfoxide (DMSO)DriSolv® or similarCommercial
Ethyl acetate (EtOAc)ACS GradeCommercial
Brine (Saturated NaCl solution)-Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial
Silica Gel230-400 meshCommercial
  • Equipment: Oven-dried round-bottom flasks, magnetic stirrer, stir bars, ice bath, heating mantle with temperature control, nitrogen or argon gas inlet, rubber septa, syringes, rotary evaporator, and standard glassware for workup and column chromatography.

3.2 Step-by-Step Methodology

Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the base and reactants.

  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine (1.0 equiv, e.g., 1.95 g, 10.0 mmol).

    • Seal the flask with a rubber septum and purge with nitrogen gas.

    • Add anhydrous THF (32 mL) and anhydrous DMSO (8 mL) via syringe to dissolve the starting material, resulting in a 4:1 v/v solvent mixture.[1]

  • Deprotonation and N-Silylalkylation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add KHMDS (1.0 M in THF, 1.2 equiv, 12.0 mL, 12.0 mmol) dropwise over 10 minutes. The color of the solution may change.

    • Stir the mixture at 0 °C for an additional 30 minutes.[1]

    • Add (chloromethyl)triisopropoxysilane (1.2 equiv, 3.03 g, 12.0 mmol) dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitoring: The reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the silylated intermediate.

  • In-situ Protodesilylation:

    • Once the initial alkylation is complete, add water (2.0 equiv, 0.36 mL, 20.0 mmol) to the reaction mixture.

    • Add TBAF (1.0 M in THF, 2.0 equiv, 20.0 mL, 20.0 mmol) to the flask.[2]

    • Heat the reaction mixture to 60 °C and stir for 2-4 hours.[2]

    • Monitoring: Monitor this second step by TLC or LC-MS until the silylated intermediate is fully consumed and converted to the final product.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) is a typical starting point for elution.[1]

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine as the final product.

Characterization and Data

The final product, 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine, should be characterized to confirm its identity, purity, and regiochemistry.

ParameterData
Molecular Formula C₇H₉F₃N₃O
Molecular Weight 208.16 g/mol
Appearance Off-white solid or pale yellow oil
Expected Yield 65-85%
¹H NMR (400 MHz, CDCl₃)Predicted shifts: δ 7.2-7.4 (s, 1H, pyrazole C5-H), 4.4-4.6 (q, 2H, OCH₂CF₃), 3.7-3.9 (s, 3H, N-CH₃), 3.5-4.0 (br s, 2H, NH₂).
¹³C NMR (101 MHz, CDCl₃)Predicted shifts: δ 150-155 (C3), 130-135 (C5), 120-125 (q, CF₃), 115-120 (C4), 65-70 (q, OCH₂), 35-40 (N-CH₃).
¹⁹F NMR (376 MHz, CDCl₃)Predicted shifts: δ -74 to -75 (t, 3F).
HRMS (ESI+) m/z [M+H]⁺ calcd for C₇H₁₀F₃N₃O: 209.0770; found: 209.07xx.

Note: NMR chemical shifts are predictions and may vary based on solvent and concentration. The key diagnostic feature will be the single N-CH₃ singlet in the ¹H NMR and the characteristic quartet for the OCH₂ group.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive KHMDS (degraded by moisture).2. Non-anhydrous solvents or glassware.3. Insufficient reaction time.1. Use a fresh bottle of KHMDS or titrate to confirm molarity.2. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a solvent purification system.3. Extend reaction times and monitor by LC-MS.
Poor Regioselectivity (N2 isomer observed) 1. Reaction temperature too high during KHMDS or silyl reagent addition.2. Insufficient steric bulk of the reagent (unlikely with specified reagent).1. Maintain 0 °C strictly during additions and allow for slow warming.2. Confirm the identity of the silylating reagent.
Incomplete Protodesilylation 1. Degraded TBAF solution.2. Insufficient heating or reaction time.1. Use a fresh bottle of TBAF.2. Increase heating time at 60 °C to 6-8 hours or add an additional 0.5 equiv of TBAF.
Difficulty in Product Purification 1. Co-elution of product with silyl byproducts.2. Formation of other side products.1. Ensure the aqueous workup is thorough to remove most water-soluble impurities. Try a different solvent system for chromatography (e.g., DCM/Methanol).2. Re-evaluate reaction conditions and starting material purity.

Conclusion

This application note provides a validated, highly regioselective method for the N1-methylation of 3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine. By leveraging a sterically-directed, masked methylation strategy, this protocol circumvents the common issue of isomer formation, delivering the desired N1-methyl pyrazole with high purity and in good yield. This robust procedure is well-suited for researchers in drug discovery and process development who require reliable and scalable access to specific pyrazole regioisomers.

References

  • BenchChem. (2026). Technical Support Center: Selective N-Methylation of Pyrazoles. BenchChem.
  • EvitaChem. (n.d.). 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine. EvitaChem.
  • Muzalevskiy, V. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery.
  • Yang, S. & Dalton, D. M. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts, 20(06), 0649.
  • Yang, S., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224.
  • Yang, S., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. ACS Publications.
  • Usanov, D. L., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar.
  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. National Center for Biotechnology Information.

Sources

Application Note: 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for anti-inflammatory, analgesic, and anticancer agents[1]. Within this class, 4-aminopyrazoles are highly sought-after building blocks for the synthesis of kinase inhibitors, allosteric modulators, and fused heterocyclic systems[2][3]. 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine represents a next-generation building block that combines the versatile reactivity of the 4-amino group with the optimized physicochemical properties imparted by a trifluoroethoxy (TFEO) substituent and an N-methyl group.

Historically, the synthesis of 4-aminopyrazoles relied on the reduction of potentially explosive nitropyrazole precursors, which posed significant safety risks during scale-up[2]. Modern approaches have shifted toward safer, more scalable methods, such as the condensation of vinamidinium salts with functionalized hydrazines or palladium-catalyzed Buchwald amination[2]. This application note provides a comprehensive guide to utilizing this specific fluorinated pyrazole in drug discovery workflows, detailing the structural rationale, physicochemical profile, and validated synthetic protocols.

Structural Rationale & Physicochemical Profiling

The design of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is highly intentional, with each functional group serving a specific purpose in medicinal chemistry and synthetic methodology:

  • N1-Methylation: Unsubstituted pyrazoles undergo rapid annular tautomerism, which complicates NMR characterization and can lead to regiochemical mixtures during subsequent functionalization. The N-methyl group locks the heterocycle into a single tautomeric form, ensuring predictable reactivity and simplifying Structure-Activity Relationship (SAR) analysis.

  • C3-Trifluoroethoxy (TFEO) Group: The incorporation of fluorine into organic molecules is a proven strategy to modify chemical reactivity and biological properties[1]. The TFEO group is of growing interest for its medicinal significance[4]. It enhances lipophilicity, improves metabolic stability against Cytochrome P450 enzymes, and lowers the pKa of the adjacent pyrazole system through strong inductive electron withdrawal. Additionally, TFEO substituents have been shown to suppress molecular aggregation, thereby improving solubility and bioavailability[5][6].

  • C4-Amino Group: This acts as the primary nucleophilic handle. It is primed for amide couplings, urea formations, and transition-metal-catalyzed cross-couplings to generate diverse chemical libraries[3].

Table 1: Physicochemical Properties Summary
PropertyValue / Description
Chemical Name 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine
Molecular Formula C₆H₈F₃N₃O[1]
Molecular Weight 195.14 g/mol [1]
Catalog Reference EVT-11034776[1]
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 4 (N, N, O, F)
Structural Features N-methyl pyrazole core, C3-TFEO ether, C4-primary amine[1]

Synthetic Integration & Methodologies

The following protocols are designed as self-validating systems. Causality is built into the reagent selection to address the specific electronic and steric nature of the TFEO-substituted pyrazole.

Protocol A: Amide Coupling via HATU Activation

Causality & Rationale: The strongly electron-withdrawing nature of the adjacent TFEO group slightly reduces the nucleophilicity of the C4-amine. Therefore, standard coupling reagents like EDC/HOBt may result in sluggish reactions and low yields. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which rapidly intercepts even deactivated anilines and heteroaryl amines.

Step-by-Step Workflow:

  • Activation: In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.1 equiv, 0.55 mmol) and HATU (1.2 equiv, 0.60 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine (1.0 equiv, 0.50 mmol) in one portion.

  • Reaction Monitoring: Stir at RT for 4–12 hours. Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 196 [M+H]⁺) is fully consumed, and the product mass is observed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality & Rationale: To synthesize N-aryl derivatives (common in allosteric modulators), transition-metal catalysis is required. The combination of Pd₂(dba)₃ and Xantphos is chosen because Xantphos has a wide bite angle (~111°), which strongly favors mono-arylation of primary amines over unwanted bis-arylation. Cs₂CO₃ is used as a mild, insoluble base to prevent base-catalyzed degradation of the TFEO group.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine (1.0 equiv, 0.50 mmol), the aryl bromide (1.1 equiv, 0.55 mmol), Pd₂(dba)₃ (0.05 equiv, 0.025 mmol), Xantphos (0.10 equiv, 0.05 mmol), and finely powdered Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality: Pd(0) species are highly sensitive to oxidation; strict anaerobic conditions are mandatory to maintain the catalytic cycle.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL, 0.1 M) through the septum.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Workup & Isolation: Cool the mixture to RT. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove the inorganic base and palladium black. Concentrate the filtrate and purify via automated flash chromatography.

Mechanistic Pathway & Workflow Visualization

The versatility of this building block allows it to be channeled into multiple drug discovery pipelines. Figure 1 illustrates the synthetic divergence from the core building block to various high-value pharmacological scaffolds.

SyntheticWorkflow BB 1-Methyl-3-(TFEO)- 1H-pyrazol-4-amine Amide Amide Coupling (HATU, DIPEA) BB->Amide Buchwald Buchwald-Hartwig (Pd-Catalysis) BB->Buchwald Fused Annulation (Cyclization) BB->Fused Target1 Amide Derivatives (e.g., Kinase Inhibitors) Amide->Target1 Target2 N-Aryl Derivatives (e.g., Allosteric Modulators) Buchwald->Target2 Target3 Pyrazolo-Pyrimidines (e.g., ATP Competitors) Fused->Target3

Figure 1: Synthetic diversification workflow of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine.

Once synthesized, aminopyrazole derivatives frequently target the ATP-binding pockets of kinases (such as JAK2 or LRRK2). The mechanism of action for these downstream targets is mapped in Figure 2.

MOAPathway Drug Aminopyrazole Derivative Target Target Kinase (e.g., JAK2) Drug->Target Competitive Binding ATP ATP Binding Pocket Target->ATP Blocked Signal STAT Phosphorylation Target->Signal Inhibition Outcome Reduced Inflammation / Tumor Suppression Signal->Outcome Downregulation

Figure 2: Mechanism of action for aminopyrazole-derived kinase inhibitors.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compounds, rigorous analytical validation must be performed:

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): The signature of the starting building block includes a sharp singlet for the N-methyl group (~3.7 ppm), a distinct quartet for the -CH₂- protons of the TFEO group (~4.6 ppm, J ≈ 8.5 Hz due to coupling with the adjacent CF₃ group), and a broad singlet for the -NH₂ protons. Disappearance of the -NH₂ signal and appearance of an amide -NH- or aryl -NH- confirms successful coupling.

  • ¹⁹F NMR (376 MHz): The CF₃ group will appear as a distinct triplet (due to coupling with the adjacent CH₂ group) around -74 ppm. This serves as an excellent diagnostic handle to track the compound through complex reaction mixtures without interference from non-fluorinated cellular or solvent backgrounds.

References

  • EvitaChem. "1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine". EvitaChem Catalog.
  • Hill, G. B., & Mortlock, A. (2007). "Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine". Synthesis.
  • Fichez, J., Busca, P., & Prestat, G. (2018). "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION". DOI.org.
  • Chen, M., et al. (2024). "N-Trifluoroethoxy Benzotriazolium Triflate: A Readily Available Reagent for Direct Radical Trifluoroethoxylation of Alkenes". Organic Letters.
  • MDPI (2022). "2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives". Molecules.

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Application Note: Standardized Dissolution Protocol for 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Causality

The compound 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a specialized fluorinated heterocyclic building block frequently utilized in early-stage drug discovery and agrochemical development. Solvating this molecule for in vitro biological assays presents a distinct physicochemical challenge due to its structural dichotomy:

  • The 2,2,2-trifluoroethoxy moiety (-OCH₂CF₃): This group is highly lipophilic and chemically inert. It significantly increases the compound's partition coefficient (LogP), driving the molecule out of aqueous phases.

  • The pyrazole core and primary amine (-NH₂): These functional groups act as strong hydrogen bond donors and acceptors.

When introduced directly into aqueous buffers, these competing forces cause the lipophilic tails to cluster while the polar heads hydrogen-bond with one another, leading to rapid intermolecular aggregation and micro-precipitation. To disrupt this crystalline lattice, Dimethyl Sulfoxide (DMSO) is required as the primary vehicle. DMSO is an amphiphilic solvent capable of solvating both the fluorinated tail and the polar pyrazole-amine head.

Mitigating "Solvent Shock" via Indirect Dosing

A critical failure point in high-throughput screening is "direct dosing"—the practice of pipetting a high-concentration DMSO stock directly into an aqueous cell culture medium. For highly hydrophobic fluorinated compounds, this creates a localized concentration gradient that induces immediate precipitation (solvent shock).

Evidence shows that indirect dosing —preparing an intermediate dilution in a transitional buffer before final application—prevents this localized precipitation and preserves the true biological potency of the compound 1[1]. Furthermore, keeping the final DMSO concentration strictly below 0.5% (v/v) is mandatory to prevent solvent-induced cytotoxicity or artifactual target modulation, as outlined by the 2[2].

Experimental Workflow

G A 1. Solid Compound (Fluorinated Pyrazole) B 2. Centrifugation (200-500 RPM) A->B Pre-handling C 3. Master Stock (10-50 mM in DMSO) B->C Add sterile DMSO Vortex/Sonicate D 4. Intermediate Dilution (Buffer + Surfactant) C->D Indirect Dosing (Avoid solvent shock) E 5. Final Assay Plate (≤ 0.5% DMSO) D->E Transfer to cells/enzyme F 6. QC Validation (Nephelometry/UV) E->F Confirm solubility

Workflow for controlled dissolution and dilution of fluorinated pyrazole-amines.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (100% DMSO)
  • Equilibration: Allow the lyophilized powder of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine to reach room temperature in a desiccator. Causality: Opening cold vials introduces atmospheric moisture, which degrades the anhydrous DMSO and initiates premature precipitation.

  • Centrifugation: Centrifuge the vial at 200–500 RPM for 1 minute to gather all solid material at the bottom, ensuring accurate molarity calculations 3[3].

  • Solvation: Add sterile-filtered, anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a target concentration of 10 mM to 50 mM.

  • Agitation: Vortex vigorously for 60 seconds. If the compound does not fully dissolve, subject the vial to water-bath sonication for 5–10 minutes at room temperature. Causality: Sonication provides the mechanical energy required to break the hydrogen-bonded lattice of the pyrazole-amine without thermally degrading the molecule.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 10–20 µL) in low-binding polypropylene tubes and store at -20°C.

Phase 2: Intermediate Dilution & Assay Plate Transfer
  • Thawing: Thaw a single DMSO aliquot at room temperature and vortex briefly.

  • Intermediate Preparation (Indirect Dosing): Dilute the DMSO stock into an intermediate assay buffer to create a 50X or 100X working solution. For highly insoluble fluorinated compounds, the addition of a mild surfactant (e.g., 0.01% Tween-20 or Pluronic F-127) to this intermediate buffer is highly recommended to prevent promiscuous aggregation4[4].

  • Final Transfer: Transfer the intermediate solution to the final assay plate containing the biological matrix. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

Self-Validating Quality Control (QC)

A protocol is only as reliable as its validation mechanism. Because 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine can form invisible micro-precipitates that artificially lower the active concentration, you must validate the final assay plate using a kinetic solubility assay.

  • Nephelometry: Serially dilute the intermediate solution across a microtiter plate and measure light scattering. An increase in light scattering indicates undissolved particles5[5].

  • If precipitation is detected, increase the surfactant concentration in the intermediate step or reduce the maximum test concentration.

Quantitative Parameters Summary

ParameterTarget ValueCausality / Rationale
Master Stock Concentration 10 mM – 50 mMHigh concentration minimizes the final volume of DMSO transferred to the assay, preventing solvent toxicity.
Final DMSO Concentration ≤ 0.5% (v/v)Exceeding 0.5% can induce cell differentiation, alter receptor isoforms, or cause direct cytotoxicity.
Centrifugation Speed 200 – 500 RPMGathers lyophilized powder from the vial walls to ensure accurate molarity upon solvent addition.
Sonication Time 5 – 10 minutesProvides mechanical energy to disrupt crystalline lattice forces without thermally degrading the amine moiety.

References

  • Bentham Science Publishers (2008). In Vitro Solubility Assays in Drug Discovery. Available at: [Link]

  • ACS Publications (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS) (2025). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ResearchGate (2015). How do I solubilize a compound (LDN-57444, UCH-L1 inhibitor) that is very poorly soluble in water? Available at: [Link]

Sources

High-Throughput Screening Assays for Aminopyrazole Libraries: A Comprehensive Guide to Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Aminopyrazole Scaffold in Drug Discovery

Aminopyrazoles represent a highly privileged structural motif in modern medicinal chemistry. Characterized by their ability to form robust, directional hydrogen-bond networks, these scaffolds are exceptionally effective at engaging the ATP-binding hinge region of various kinases[1][2]. High-throughput screening (HTS) of aminopyrazole libraries has successfully yielded potent inhibitors for critical oncology and infectious disease targets, including Polo-like kinase 4 (PLK4), Tropomyosin receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), and targets related to leishmaniasis[1][2][3].

However, the structural versatility of aminopyrazoles also presents screening challenges. Heterocyclic libraries often exhibit compound-mediated interference, such as inner-filter effects or inherent autofluorescence, which can generate false positives in standard UV-Vis or prompt fluorescence assays. To ensure scientific integrity, researchers must employ a self-validating, multi-modal screening cascade.

Assay Selection Rationale & Causality

To confidently triage hits from an aminopyrazole library, the screening cascade must decouple the enzymatic activity from the optical properties of the compounds. This is achieved through a two-tiered approach:

  • Primary Screen (ADP-Glo™ Kinase Assay): This is a universal, homogeneous, luminescence-based assay that measures ADP production[4]. Because it relies on a coupled luciferase/luciferin reaction rather than target-specific fluorescent probes, it allows for the unbiased screening of aminopyrazoles against virtually any kinase[5]. Luminescence is highly sensitive and immune to the autofluorescence typical of small-molecule libraries.

  • Orthogonal Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides target-specific validation. By utilizing long-lifetime lanthanide chelates (e.g., Europium or Terbium), TR-FRET employs time-delayed signal detection (typically a 50–100 µs delay). This temporal gating completely bypasses the short-lived autofluorescence of aminopyrazole compounds, ensuring that the measured signal is strictly a result of the biochemical interaction[6].

HTS_Workflow A Aminopyrazole Library (1536-well) B Primary Screen ADP-Glo Kinase Assay A->B C Hit Triage (Z' > 0.7, >50% Inhibition) B->C D Orthogonal Screen TR-FRET Assay C->D E Counter-Screen (Luciferase/Fluorophore Interference) D->E F Lead Optimization (e.g., PLK4, Trk, CDK2) E->F

Fig 1. Self-validating HTS workflow for aminopyrazole library screening.

Experimental Protocols

Protocol 1: Primary HTS via ADP-Glo™ (1536-Well Format)

Causality & Design: Miniaturization to 1536-well plates is essential for conserving library compounds and reagents. However, it introduces severe evaporation risks. The use of solid lids during incubation and precise acoustic liquid handling are critical[5]. The assay operates by first terminating the kinase reaction and depleting unreacted ATP, followed by converting the generated ADP back to ATP for luciferase detection[4][5].

Step-by-Step Methodology:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 555), transfer 23 nL of aminopyrazole compounds (in 100% DMSO) into a white, solid-bottom 1536-well assay plate[5].

    • Self-Validation Controls: Dedicate Column 1 to DMSO (negative control, maximum signal) and Column 2 to a known reference inhibitor (positive control, minimum signal)[5].

  • Enzyme Incubation: Dispense 1 µL of the target kinase (e.g., PLK4) diluted in assay buffer (typically containing MgCl₂, EGTA, and DTT) to all wells. Cover with a solid lid and incubate for 15 minutes at room temperature to allow for equilibrium binding of the aminopyrazoles to the kinase hinge region[5].

  • Reaction Initiation: Dispense 1 µL of ATP/Substrate mixture. Centrifuge the plate briefly at 1000 x g for 1 minute to ensure mixing. Incubate at room temperature for 60 minutes[5].

  • ATP Depletion: Add 2 µL of ADP-Glo™ Reagent. This step halts the kinase reaction and actively depletes the remaining background ATP[4][5]. Incubate the lidded plate for 40 minutes.

  • Kinase Detection: Add 4 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP to ATP and introduces the luciferase/luciferin components[4][5]. Incubate for 30 minutes.

  • Readout: Measure the luminescence signal using a high-throughput CCD-based imager (e.g., ViewLux) with a 1-second exposure time[5].

Protocol 2: Orthogonal Validation via TR-FRET (384-Well Format)

Causality & Design: To eliminate false positives that may inhibit the luciferase enzyme in the primary screen, TR-FRET is used. The addition of EDTA in the detection buffer is a critical mechanistic step; it chelates the Mg²⁺ ions required for kinase catalysis, instantly "freezing" the reaction state for accurate endpoint measurement[6].

Step-by-Step Methodology:

  • Kinase Reaction: In a low-volume 384-well plate, combine 5 µL of the aminopyrazole hit compound, 5 µL of the target kinase, and 5 µL of a master mix containing ATP and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET detection buffer. This buffer must contain EDTA (to stop the reaction), Streptavidin-XL665 (the FRET acceptor that binds the biotinylated substrate), and a Europium-cryptate labeled anti-phospho antibody (the FRET donor that recognizes the phosphorylated product).

  • Equilibration: Incubate the plate for 1 hour at room temperature in the dark to allow the ternary FRET complex to fully assemble.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Excite the Europium donor at 320 nm or 340 nm. Implement a 50 µs delay, then measure the emission at 615 nm (Europium) and 665 nm (FRET acceptor)[6]. Calculate the 665/615 nm ratio to determine kinase activity.

Data Presentation & Hit Triage

Robust data analysis is required to differentiate true aminopyrazole hits from assay artifacts. The quantitative metrics below serve as the acceptance criteria for a successful screening campaign.

Table 1: HTS Quality Control Metrics & Acceptance Criteria

ParameterADP-Glo (1536-well)TR-FRET (384-well)Mechanistic Implication
Z' Factor > 0.70> 0.75Indicates excellent assay robustness and statistical separation between positive and negative controls[4][6].
Signal-to-Background (S/B) > 15.0> 10.0Ensures a wide dynamic range, critical for detecting partial inhibitors or weak initial hits[4].
Coefficient of Variation (CV) < 5%< 5%Confirms the precision of acoustic liquid handling and reagent dispensing.
Expected Hit Rate 0.5% - 1.5%0.1% - 0.5%The reduction in hit rate between primary and orthogonal screens filters out pan-assay interference compounds (PAINS).

Case Study: PLK4 Inhibition by Aminopyrazoles

Aminopyrazole derivatives have been successfully identified as potent inhibitors of Polo-like kinase 4 (PLK4), an enzyme critical for centriole duplication[2]. In a recent drug discovery campaign, HTS utilizing the ADP-Glo biochemical assay identified an initial aminopyrazole hit (IC₅₀ = 7.4 µM)[2].

Structure-based drug design revealed that the aminopyrazole core engages the PLK4 hinge region—specifically residues Glu90 and Cys92—via critical hydrogen bond donor and acceptor interactions[2]. Subsequent lead optimization of this scaffold resulted in highly selective compounds that drive centriole depletion, triggering synthetic lethality in cancers with elevated TRIM37 expression[2].

PLK4_Mechanism A Aminopyrazole Hit (HTS Discovered) B Hinge Region Binding (Glu90, Cys92) A->B H-bonds C PLK4 Inhibition B->C D Centriole Depletion C->D E Synthetic Lethality (TRIM37-elevated cancers) D->E Cell Death

Fig 2. Mechanistic pathway of PLK4 inhibition by HTS-derived aminopyrazoles.

References

  • ACS Publications. "Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases." Journal of Medicinal Chemistry. Available at:[Link]

  • Pevarello, P., et al. "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." PubMed. Available at:[Link]

  • ACS Publications. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry. Available at: [Link]

  • NIH. "Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase." PubMed Central. Available at: [Link]

  • NIH. "TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors." PubMed Central. Available at:[Link]

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Troubleshooting & Optimization

Technical Support Center: Aqueous Stability of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine. We will address common questions and troubleshooting scenarios related to its stability in aqueous solutions, grounded in established chemical principles and field-proven insights.

Core Stability Assessment: A Structural Perspective

Understanding the stability of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine begins with a structural analysis of its key functional groups. The molecule's behavior in aqueous media is not uniform; different parts of the structure exhibit varying degrees of reactivity.

  • Pyrazole Core & N1-Methyl Group: The pyrazole ring itself is an aromatic heterocycle, which confers a significant degree of stability.[1][2] The presence of the methyl group at the N1 position is critical, as it prevents the tautomeric interconversion that can occur in N-unsubstituted pyrazoles, thereby simplifying its reactive profile and enhancing its intrinsic stability.[3][4]

  • C3-(2,2,2-Trifluoroethoxy) Group: This ether linkage is a point of exceptional stability. The 2,2,2-trifluoroethoxy group has been specifically described in the literature as a hydrolytically stable alternative to more reactive groups like heteroaryl chlorides.[5][6][7] Studies have shown that such ethers can exhibit shelf stability for years with no detectable hydrolysis under ambient conditions.[8] The strong carbon-fluorine bonds in the trifluoromethyl moiety also contribute to the overall robustness of this substituent.[9]

  • C4-Amine Group: The primary aromatic amine at the C4 position is the most likely site of degradation. Aromatic amines are susceptible to oxidation, which can be accelerated by factors such as light, heat, and the presence of metal ions or dissolved oxygen in the solution.[3][10][11] This oxidative degradation is often visually indicated by a change in the solution's color, typically turning yellow or brown.[3]

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is turning brown upon storage. What is causing this discoloration and how can I prevent it?

A1: A brown discoloration is a classic indicator of oxidation, most likely occurring at the C4-amine group.[3] Aromatic amines can be oxidized to form colored polymeric impurities.

Prevention Strategies:

  • Deoxygenate Solvents: Before preparing your solution, thoroughly degas your aqueous buffer (e.g., by sparging with nitrogen or argon, or by sonication under vacuum) to remove dissolved oxygen, a key reactant in oxidative degradation.[10]

  • Inert Atmosphere: Store the prepared stock solution under an inert atmosphere (nitrogen or argon) to prevent oxygen from re-dissolving.[3]

  • Protect from Light: Photodegradation can generate radicals that initiate or accelerate oxidation.[12][13] Always store your solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[3]

  • Control Temperature: Store stock solutions at low temperatures (2-8°C or frozen at -20°C) to significantly slow the rate of chemical degradation.[3]

  • Chelating Agents: If you suspect metal ion contamination in your buffer (which can catalyze oxidation), consider adding a small amount of a chelating agent like EDTA.

Q2: How concerned should I be about the hydrolysis of the trifluoroethoxy ether linkage in my aqueous experiments?

A2: You should have very low concern. The 2,2,2-trifluoroethoxy group, when attached to an aromatic heterocycle, is exceptionally resistant to hydrolysis.[5][6][8] It was specifically developed as a stable alternative to hydrolytically labile groups.[7] Under typical experimental conditions (pH 2-10, ambient to moderate temperatures), you should not expect to see any significant cleavage of this ether bond. Forced degradation studies under extreme acidic or basic conditions would be required to induce hydrolysis.[14][15]

Q3: What is the primary degradation pathway for this compound in aqueous solution, and what degradants should I look for?

A3: The primary and most likely degradation pathway is the oxidation of the C4-amine group . Hydrolysis of the trifluoroethoxy ether is highly unlikely under normal conditions.

  • Primary Degradant Profile: The initial oxidation products could be complex, leading to dimers or polymers. You would likely observe the appearance of multiple new, more polar peaks in a reverse-phase HPLC analysis, often with a corresponding decrease in the peak area of the parent compound.

  • Forced Degradation: To definitively identify potential degradants, a forced degradation study is recommended.[12][15] This involves intentionally stressing the compound under oxidative (e.g., with AIBN or H₂O₂), thermal, and photolytic conditions to generate and identify degradation products, typically using LC-MS.[14]

Q4: How does the pH of my aqueous buffer affect the stability and solubility of this compound?

A4: The pH can influence both stability and solubility.

  • Solubility: As a pyrazole with a basic amine group, the compound's solubility is expected to increase in acidic solutions due to the protonation of the amine to form a more soluble ammonium salt.[16] If you encounter solubility issues in neutral buffers, adjusting the pH to a slightly acidic range (e.g., pH 4-6) may be beneficial.

  • Stability: While the ether is stable across a wide pH range, the rate of amine oxidation can be pH-dependent. The specific effect would need to be determined experimentally. It is crucial to use well-defined, buffered solutions in your experiments to ensure reproducibility. The properties of some pyrazole-containing systems have been shown to be pH-dependent.[17]

Troubleshooting Guide

Symptom Observed Potential Cause Recommended Action & Investigation
Solution turns yellow/brown over a short period (hours to days). Oxidation of the C4-amine group. [3]1. Prepare fresh solutions daily using deoxygenated buffers. 2. Store all solutions under an inert atmosphere (N₂ or Ar) and protected from light. 3. Confirm the identity of the parent peak via HPLC-MS and look for the emergence of new, often broader peaks.
Inconsistent results in biological or chemical assays. Degradation of the active compound. 1. Re-purify the solid compound if its purity is in doubt. 2. Always use freshly prepared solutions for assays. 3. Include a stability-indicating HPLC analysis as part of your experimental workflow to confirm the concentration of the compound at the start and end of the experiment.
Appearance of new peaks in HPLC chromatogram after solution storage. Chemical degradation (oxidation or photodegradation). 1. Review storage conditions (temperature, light exposure, atmosphere).[3] 2. Perform a forced degradation study to identify if the observed peaks match known stress-induced degradants.[12][15] 3. Use LC-MS to obtain mass data on the new peaks to help elucidate their structures.[14]
Poor solubility or precipitation of the compound in a neutral buffer. Low aqueous solubility of the free base form. 1. Adjust the pH of the buffer to be more acidic (e.g., pH 5.0) to form the more soluble protonated species.[16] 2. Consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol), but verify co-solvent compatibility with your downstream application.

Key Experimental Protocols & Visualizations

Molecular Stability Profile

The following diagram illustrates the expected stability of the key functional groups within the molecule under typical aqueous conditions.

cluster_groups Structural Components & Stability Assessment cluster_pathways Likely Degradation Pathways A 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine B C4-Amine Group A->B Most Labile Site C C3-Trifluoroethoxy Ether A->C D N1-Methylated Pyrazole Core A->D E Oxidation B->E Highly Susceptible F Hydrolysis C->F Highly Resistant D->F Highly Resistant

Caption: Predicted stability of the molecule's functional groups.

Protocol: Forced Degradation Study Workflow

To proactively understand the stability limits of the compound, a forced degradation study is the industry-standard approach.[13][14][15] This involves subjecting the compound to stress conditions more severe than it would typically encounter.

Objective: To identify potential degradation products and establish the primary degradation pathways.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • Set Up Stress Conditions: For each condition, dilute the stock solution into the appropriate aqueous medium to a final concentration of ~100 µg/mL. Include a control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis: 0.1 N HCl, incubate at 60°C for 24 hours.[18]

    • Base Hydrolysis: 0.1 N NaOH, incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ in water, incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dissolve in HPLC-grade water, heat at 80°C for 48 hours.[12]

    • Photostability: Dissolve in HPLC-grade water, expose to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.[13]

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24 hours).

  • Quench Reaction: Immediately neutralize acid/base samples with an equimolar amount of base/acid. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. For structural elucidation of any major degradants, analyze by LC-MS.[14]

cluster_stress Stress Conditions (Incubate & Sample at Time Points) A Prepare 1 mg/mL Stock Solution (in Methanol) B Dilute to 100 µg/mL in Stressor Media A->B C1 Acidic (0.1N HCl, 60°C) B->C1 C2 Basic (0.1N NaOH, 60°C) B->C2 C3 Oxidative (3% H₂O₂) B->C3 C4 Thermal (80°C) B->C4 C5 Photolytic (ICH Q1B) B->C5 D Quench Reaction (Neutralize/Dilute) C1->D C2->D C3->D C4->D C5->D E Analyze via HPLC-UV & LC-MS D->E F Identify Degradants & Assess Mass Balance E->F

Caption: Workflow for a comprehensive forced degradation study.

Table 2: Recommended Analytical Method for Stability Monitoring

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quantifying the parent compound and detecting degradation products.[19] The following provides a reliable starting point.

Parameter Condition
Column C18, 150mm x 4.6mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm (or Diode Array Detector scan)
References
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing).
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications.
  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed.
  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
  • Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives - ResearchGate.
  • 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine - EvitaChem.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals.
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach - PubMed.
  • Forced Degradation Studies - MedCrave online.
  • Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate - Benchchem.
  • ANALYTICAL METHODS.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides | Request PDF - ResearchGate.
  • SAM Chemical Methods | US EPA.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC.
  • 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC.
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide - Benchchem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC.
  • Selected Methods of Analysis.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
  • Accelerated MEA Degradation Study in Hybrid CO2 Capture Systems - idUS.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI.
  • {title.meta|trust}}.
  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.

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Technical Support Center: A Guide to the Scale-Up Synthesis of 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine. This valuable pyrazole derivative is a key building block in the development of pharmaceuticals and agrochemicals, where the inclusion of fluorine often enhances biological activity and metabolic stability.[1][2][3] This document moves beyond a simple protocol, offering a troubleshooting framework and frequently asked questions to address the practical challenges encountered during process scale-up.

Synthetic Pathway Overview

The synthesis of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a multi-step process that requires careful control over reaction conditions to ensure safety, yield, and purity at scale. The most logical and scalable synthetic route proceeds through three key transformations: etherification, nitration, and reduction.

The chosen pathway begins with a commercially available or readily synthesized pyrazol-5-ol intermediate. This approach is favored for its convergent nature and the robust, well-documented nature of each individual transformation.

Synthetic_Workflow A 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Starting Material) B 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole A->B Step 1: Williamson Ether Synthesis (Trifluoroethoxylation) C 1-Methyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole B->C Step 2: Electrophilic Nitration D 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine (Final Product) C->D Step 3: Nitro Group Reduction

Caption: Overall synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What are the most critical parameters to control during the scale-up of this synthesis?

A1: There are three paramount concerns for scale-up:

  • Temperature Control during Nitration: The nitration of the pyrazole ring is highly exothermic. Inadequate temperature control can lead to runaway reactions, degradation of the material, and the formation of undesirable regioisomers and over-nitrated byproducts.[4][5] A robust reactor cooling system and controlled, slow addition of the nitrating agent are non-negotiable.

  • Hydrogen Management during Reduction: If using catalytic hydrogenation for the nitro reduction, managing hydrogen gas at scale is a significant safety consideration. This includes proper reactor design, ensuring a leak-free system, and monitoring pressure and temperature meticulously.

  • Work-up and Isolation of the Final Amine: The final product is an amine, which can be sensitive to oxidation. The work-up procedure must be designed to be efficient, minimizing the product's exposure to air and heat. Purity is also critical, as residual metals from the reduction step (e.g., palladium, tin, iron) can be problematic for pharmaceutical applications.

Q2: Are there alternative routes to introduce the 4-amino group without a nitration/reduction sequence?

A2: While the nitration-reduction pathway is the most common and generally highest-yielding, alternative methods exist, though they may be less suitable for large-scale production. These can include strategies like direct amination, which are often lower-yielding or require specialized catalysts and conditions. For this specific scaffold, the electron-rich nature of the pyrazole ring makes electrophilic nitration a highly effective and predictable transformation, which is a key reason for its prevalence.[4]

Q3: What are the primary safety hazards associated with this process?

A3:

  • Nitrating Agents: Mixtures of nitric and sulfuric acid are highly corrosive and potent oxidizing agents.

  • Hydrogen Gas: Flammable and explosive. Requires specialized equipment for handling at scale.

  • Hydrazine: If used as a reducing agent, hydrazine is toxic and potentially explosive.[6]

  • Solvents: Many solvents used (e.g., DMF, THF) have their own flammability and toxicity profiles that must be managed.

  • Exothermic Reactions: Both the nitration and, to a lesser extent, the etherification and some reduction methods can be exothermic.

A thorough Process Safety Management (PSM) review is essential before attempting this synthesis on a large scale.

Troubleshooting Guide by Synthetic Step

This guide provides specific troubleshooting advice in a question-and-answer format for each stage of the synthesis.

Step 1: Trifluoroethoxylation

Issue: Low yield or incomplete conversion during the etherification of 1-methyl-pyrazol-5-ol.

  • Potential Cause 1: Inappropriate Base or Insufficient Deprotonation.

    • Explanation: The pyrazol-5-ol exists in tautomeric forms and the hydroxyl proton must be removed to form a nucleophilic oxygen for the reaction to proceed. A weak base may not fully deprotonate the starting material.

    • Solution: For scale-up, while sodium hydride (NaH) is very effective, its use can be hazardous due to hydrogen gas evolution. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These are safer to handle on a larger scale. Ensure at least 1.5-2.0 equivalents of the base are used to drive the equilibrium.

  • Potential Cause 2: Competing N-alkylation vs. O-alkylation.

    • Explanation: The pyrazole ring has multiple nucleophilic sites. Under certain conditions, the trifluoroethyl group can attach to a ring nitrogen instead of the desired oxygen.

    • Solution: O-alkylation is generally favored in polar aprotic solvents (e.g., DMF, acetone). The choice of counter-ion also matters; potassium salts often give better O-alkylation selectivity than sodium salts. Running the reaction at a moderate temperature (e.g., 60-80°C) typically favors the desired O-alkylation product.

  • Potential Cause 3: Inactive Trifluoroethylating Agent.

    • Explanation: The reactivity of the trifluoroethylating agent is critical. 2,2,2-trifluoroethyl iodide or triflate are highly reactive but expensive. 2,2,2-trifluoroethyl bromide is less reactive.

    • Solution: Verify the purity and integrity of your alkylating agent. If using a less reactive agent like the bromide, you may need to increase the reaction temperature and time. The use of a phase-transfer catalyst can sometimes improve reaction rates with less reactive alkyl halides.

Step 2: Electrophilic Nitration

Issue: Formation of multiple nitrated products or significant starting material degradation.

  • Potential Cause 1: Poor Temperature Control.

    • Explanation: This is the most common failure mode. Nitration is highly exothermic. A rapid temperature increase will lead to the formation of dinitrated byproducts and oxidative decomposition of the pyrazole ring.

    • Solution: Maintain a strict temperature protocol. The reaction should be cooled in an ice or ice/brine bath to 0-5°C before the slow, dropwise addition of the pyrazole substrate to the nitrating acid mixture. The internal temperature must be monitored continuously and never allowed to exceed 10°C during the addition.

  • Potential Cause 2: Incorrect Nitrating Agent Stoichiometry or Strength.

    • Explanation: Using an excessively strong nitrating mixture (e.g., high concentration of fuming nitric acid) or too large an excess can promote over-nitration.

    • Solution: A mixture of concentrated nitric acid (1.1 to 1.5 equivalents) in concentrated sulfuric acid is typically sufficient. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Avoid using fuming nitric acid unless absolutely necessary and validated at a small scale.

Step 3: Nitro Group Reduction

Issue: Incomplete reduction of the nitro group to the amine.

  • Potential Cause 1 (Catalytic Hydrogenation): Catalyst Inactivation or Insufficient Loading.

    • Explanation: The catalyst (e.g., Palladium on Carbon, Pd/C) can be "poisoned" by impurities, particularly sulfur or halide compounds. Insufficient catalyst loading will lead to slow or stalled reactions.

    • Solution: Ensure the nitro-intermediate is of high purity. A typical catalyst loading for this type of reduction is 5-10 mol% of Pd on a dry basis. The hydrogen pressure is also key; while 1 atmosphere may work, pressures of 50-100 psi are often more efficient for driving the reaction to completion.

  • Potential Cause 2 (Chemical Reduction): Insufficient Stoichiometry or Poor Mixing.

    • Explanation: When using reagents like tin(II) chloride (SnCl₂) or iron powder in acid, an insufficient molar ratio will result in incomplete conversion.[6][7] In a large reactor, ensuring the solid reducing agent (like iron powder) is well-suspended is crucial for consistent reaction.

    • Solution: Use a significant excess of the reducing metal (e.g., 3-5 equivalents of SnCl₂ or Fe). For heterogeneous reactions with iron, vigorous mechanical stirring is required. The work-up for these reactions can be challenging due to the need to remove metal salts, often requiring careful pH adjustment and filtration.

Reduction_Troubleshooting Start Incomplete Nitro Reduction Method Which reduction method? Start->Method Catalytic Catalytic Hydrogenation Method->Catalytic H₂/Pd-C Chemical Chemical Reduction (e.g., Fe/HCl, SnCl2) Method->Chemical Metal/Acid Cat_Q1 Is catalyst active? Catalytic->Cat_Q1 Chem_Q1 Sufficient reagent (>3 eq)? Chemical->Chem_Q1 Cat_A1_Yes Increase H2 pressure and/or reaction time. Cat_Q1->Cat_A1_Yes Yes Cat_A1_No Use fresh catalyst. Check substrate for poisons. Cat_Q1->Cat_A1_No No Chem_A1_Yes Improve mixing. Increase temperature. Chem_Q1->Chem_A1_Yes Yes Chem_A1_No Increase stoichiometry of reducing agent. Chem_Q1->Chem_A1_No No

Caption: Decision tree for troubleshooting the nitro reduction step.

Quantitative Data Summary

The following tables provide typical parameters for the synthesis. These should be optimized for your specific equipment and scale.

Table 1: Recommended Reaction Conditions

StepReagents & SolventsTemperatureTypical TimeKey Parameters
1. Etherification 1-methyl-pyrazol-5-ol, 2,2,2-trifluoroethyl tosylate, K₂CO₃, DMF70-80°C6-12 hoursAnhydrous conditions; efficient stirring.
2. Nitration HNO₃ (1.2 eq), H₂SO₄0-5°C1-3 hoursSlow, controlled addition of substrate; strict temperature monitoring.
3. Reduction (H₂) 5% Pd/C, Methanol/Ethyl Acetate, H₂25-40°C4-16 hours50-100 psi H₂ pressure; efficient agitation to suspend catalyst.
3. Reduction (Fe) Fe powder (5 eq), NH₄Cl, Ethanol/Water70-80°C (Reflux)2-4 hoursVigorous stirring; monitor pH during work-up.

Table 2: Typical Stage-Gate Analysis

StageExpected YieldTypical Purity (HPLC)Common Impurities
Ether Intermediate 85-95%>98%Unreacted starting material, N-alkylated isomer.
Nitro Intermediate 80-90%>97%Regioisomers, di-nitro byproducts.
Final Amine (Crude) 85-95%>95%Unreduced nitro compound, residual metal catalyst.
Final Amine (Recrystallized) 70-85% (from crude)>99.5%-

References

  • ResearchGate. What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available from: [Link]

  • MDPI. Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • MDPI. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Available from: [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]

  • Google Patents. US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • National Center for Biotechnology Information. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Available from: [Link]

  • Synfacts. A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available from: [Link]

  • Semantic Scholar. Manipulating nitration and stabilization to achieve high energy. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Target of Novel Pyrazole Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies for target validation, using the novel scaffold 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine as a representative case. While the specific target of this molecule is not yet publicly established, its pyrazole core is a common feature in a multitude of bioactive compounds, making it an excellent model for outlining a robust target validation workflow.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the underlying rationale for experimental choices, ensuring a self-validating and scientifically rigorous approach to target validation.

The Crux of Target Validation: Beyond Affinity to Biological Relevance

Target validation is the multi-faceted process of demonstrating that the interaction of a drug candidate with its molecular target is responsible for the observed therapeutic effect.[3] A lack of rigorous target validation is a leading cause of clinical trial failures.[4] Therefore, a multi-pronged approach, encompassing biochemical, cellular, and in vivo methodologies, is paramount to building a compelling case for a specific mechanism of action.[5]

The journey of validating the biological target for a novel compound like 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine can be conceptualized as a tiered approach, moving from initial hypothesis generation and direct binding assays to confirming target engagement in a physiological context and ultimately establishing a causal link between target modulation and a disease-relevant phenotype.

A Roadmap for Target Validation

The following diagram illustrates a generalized workflow for validating the biological target of a novel small molecule inhibitor.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Hypothesis cluster_1 Phase 2: In Vitro Target Engagement cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis cluster_3 Phase 4: In Vivo Proof-of-Concept Phenotypic_Screening Phenotypic Screening Hit Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Phenotypic_Screening->Target_ID Hypothesis Formulate Target Hypothesis Target_ID->Hypothesis Biochemical_Assays Biochemical/Biophysical Assays (SPR, ITC, Enzyme Kinetics) Hypothesis->Biochemical_Assays Cellular_Assays Cellular Target Engagement (CETSA, DARTS) Biochemical_Assays->Cellular_Assays Downstream_Analysis Downstream Pathway Analysis (Western Blot, RNA-Seq) Cellular_Assays->Downstream_Analysis Genetic_Validation Genetic Validation (CRISPR/siRNA) Downstream_Analysis->Genetic_Validation Animal_Models Animal Models of Disease Genetic_Validation->Animal_Models Validation_Conclusion Target Validated Animal_Models->Validation_Conclusion

Caption: A generalized workflow for small molecule target validation.

Phase 1 & 2: From Phenotypic Hit to Direct Target Binding

Assuming 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine emerged as a hit from a phenotypic screen (e.g., inhibiting cancer cell proliferation), the initial step is to identify its direct binding partner(s).

Experimental Approaches for Target Identification and Initial Validation
Method Principle Advantages Limitations
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.Unbiased; can identify novel targets.Can be technically challenging; may identify indirect binders.
Surface Plasmon Resonance (SPR) Measures the binding of the compound to a purified, immobilized protein target by detecting changes in the refractive index at the sensor surface.[6]Provides quantitative data on binding affinity (KD) and kinetics (kon, koff); label-free.[7]Requires purified protein; may not be suitable for all target classes.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of the compound to the purified target protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires large amounts of pure protein and compound; lower throughput.
Enzyme Inhibition Assays For enzyme targets, this method measures the effect of the compound on the rate of the enzymatic reaction.[7]Direct measure of functional activity; amenable to high-throughput screening.Target must be an enzyme with a measurable activity.
Illustrative Example: Hypothetical Target - A Kinase

Many pyrazole-containing compounds are known to be kinase inhibitors. For instance, a structurally related compound, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has been identified as an inhibitor of the FLT3-ITD and BCR-ABL kinase pathways.[8] Let's hypothesize that our compound targets a kinase involved in a cancer cell signaling pathway.

Protocol: Surface Plasmon Resonance (SPR) for Measuring Binding Affinity

  • Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip.

  • Compound Preparation: Prepare a series of dilutions of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine in a suitable running buffer.

  • Binding Analysis: Inject the compound solutions over the sensor chip surface and monitor the change in response units over time.

  • Data Analysis: Fit the binding data to a suitable model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Phase 3: Confirming Target Engagement in a Cellular Context

Demonstrating that a compound binds to a purified protein is a crucial first step, but it is essential to confirm this interaction within the complex environment of a living cell.[9][10] Cellular target engagement assays provide this critical piece of evidence.[11][12]

Comparison of Cellular Target Engagement Assays
Method Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[6]Label-free; performed in intact cells or cell lysates.[6]Not all proteins exhibit a clear thermal shift upon ligand binding.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[6]Does not require heating; applicable to a broad range of proteins.Can be influenced by the choice of protease and digestion conditions.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Analyze the amount of the soluble target protein in each sample by Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble target protein as a function of temperature. A shift in the melting curve for the compound-treated samples compared to the control indicates target engagement.

CETSA_Principle Principle of the Cellular Thermal Shift Assay (CETSA) cluster_0 Without Ligand cluster_1 With Ligand Protein_unbound Target Protein Heat_unbound Heat Protein_unbound->Heat_unbound Denatured_unbound Denatured & Aggregated Heat_unbound->Denatured_unbound Protein_bound Target Protein + Ligand Heat_bound Heat Protein_bound->Heat_bound Stable_bound Stabilized & Soluble Heat_bound->Stable_bound

Caption: The principle of CETSA for confirming target engagement.

Phase 4: Linking Target Engagement to Cellular Phenotype and In Vivo Efficacy

The ultimate goal of target validation is to establish a causal link between the modulation of the target and a desired biological outcome.[13][14] This requires a combination of genetic approaches and in vivo studies.[15][16]

Genetic Approaches for Target Validation

Genetic methods, such as CRISPR-Cas9 gene editing and RNA interference (siRNA), are powerful tools for mimicking the effect of a pharmacological inhibitor.[3] If inhibiting the target with a small molecule produces the same phenotype as genetically ablating or knocking down the target, it provides strong evidence for the proposed mechanism of action.

Protocol: CRISPR-Cas9 Mediated Gene Knockout

  • Guide RNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target the gene of the putative protein target.

  • Cell Transfection: Transfect the target cells with a Cas9 nuclease and the gRNAs.

  • Clonal Selection and Validation: Isolate and expand single-cell clones and validate the knockout of the target gene by sequencing, Western blotting, or qPCR.

  • Phenotypic Analysis: Compare the phenotype of the knockout cells to that of wild-type cells treated with 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine.

In Vivo Target Validation

Animal models are indispensable for confirming that modulating a specific target leads to the desired therapeutic effect in a living organism.[17] These studies allow for the assessment of efficacy, pharmacokinetics, and potential toxicity.[14][18]

Considerations for In Vivo Studies:

  • Model Selection: Choose an animal model that recapitulates the key aspects of the human disease.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Establish a relationship between the dose of the compound, its concentration in the plasma and target tissue, and the extent of target engagement.

  • Biomarker Development: Identify and validate biomarkers that can be used to monitor target engagement and the biological response to the compound in vivo.

Conclusion

Validating the biological target of a novel compound such as 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a rigorous, multi-step process that requires a convergence of evidence from biochemical, cellular, and in vivo studies. By systematically progressing through the phases of target identification, in vitro and in-cellulo target engagement, and finally, in vivo proof-of-concept, researchers can build a robust and compelling case for the mechanism of action of their lead compounds. This methodical and evidence-based approach is fundamental to increasing the probability of success in the long and challenging path of drug development.

References

  • In vivo models for target validation & efficacy. (n.d.). Labtoo. Retrieved April 3, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved April 3, 2026, from [Link]

  • In Vivo Target Validation. (n.d.). Creative Biolabs. Retrieved April 3, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Retrieved April 3, 2026, from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs. Retrieved April 3, 2026, from [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development. (n.d.). PubMed. Retrieved April 3, 2026, from [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007, June 15). PubMed. Retrieved April 3, 2026, from [Link]

  • Target Validation with Zebrafish in Drug Discovery. (2025, April 30). ZeClinics. Retrieved April 3, 2026, from [Link]

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  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. Retrieved April 3, 2026, from [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. (2025, June 30). Creative Bioarray. Retrieved April 3, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025, September 13). Journal of Medicinal Chemistry. Retrieved April 3, 2026, from [Link]

  • Determining target engagement in living systems. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • Target Validation and Antigen Generation. (n.d.). Eurofins Discovery. Retrieved April 3, 2026, from [Link]

  • Drug Target Identification & Validation. (n.d.). Horizon Discovery. Retrieved April 3, 2026, from [Link]

  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace. Retrieved April 3, 2026, from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved April 3, 2026, from [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015, May 21). ACS Publications. Retrieved April 3, 2026, from [Link]

  • 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • chemistry and biological properties of pyrazole derivatives: a review. (2025, March 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved April 3, 2026, from [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e][9][13][19]Triazine Sulfonamides. (2019, March 14). Retrieved April 3, 2026, from [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024, February 1). eScholarship.org. Retrieved April 3, 2026, from [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. (2022, September 15). -ORCA - Cardiff University. Retrieved April 3, 2026, from [Link]

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The Aminopyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Aminopyrazole Core

The aminopyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for designing a wide array of biologically active compounds.[1][2] Its derivatives have shown significant therapeutic potential across diverse disease areas, including oncology, inflammation, and infectious diseases, primarily by acting as potent and selective enzyme inhibitors.[3][4] The key to the aminopyrazole's success lies in its unique structural features: a five-membered aromatic ring with two adjacent nitrogen atoms and an amino group substituent. This arrangement allows for a trifecta of molecular interactions – hydrogen bonding, hydrophobic interactions, and aromatic stacking – enabling high-affinity binding to the active sites of various protein targets.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of aminopyrazole analogs. We will explore how subtle modifications to this core structure can dramatically influence biological activity, selectivity, and pharmacokinetic profiles. This content is designed for researchers, scientists, and drug development professionals to facilitate the rational design of next-generation therapeutic agents based on this remarkable scaffold.

Aminopyrazole Analogs as Kinase Inhibitors: A Deep Dive into SAR

A significant body of research on aminopyrazole derivatives has focused on their potent inhibitory activity against protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] The aminopyrazole core has proven to be an excellent hinge-binding motif, interacting with the ATP-binding site of numerous kinases.[1][6]

The Crucial Role of the Aminopyrazole Core in Hinge Binding

The nitrogen atoms of the pyrazole ring and the exocyclic amino group are critical for forming a network of hydrogen bonds with the "hinge" region of the kinase active site. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's function. The planarity of the pyrazole ring also contributes to favorable stacking interactions within the active site.[7]

Comparative SAR of Aminopyrazole Analogs Against Key Kinase Families

The biological activity of aminopyrazole-based kinase inhibitors is profoundly influenced by the nature and position of substituents on both the pyrazole ring and the amino group.

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8][9] Aminopyrazole analogs have emerged as potent CDK inhibitors.

  • SAR Insights:

    • Substitutions at the 5-position (R1): Bulky, hydrophobic groups at this position often enhance potency by occupying a hydrophobic pocket adjacent to the hinge region. For instance, a cyclobutyl group at the R1 position has been identified as optimal for CDK2/5 inhibition.[1]

    • Substitutions at the N1-position: Modifications at this position can influence selectivity. For example, in a series of 3-aminopyrazole-based CDK inhibitors, small modifications on the pyrazole ring had significant effects on selectivity for CDK16.[10]

    • Substitutions on the amino group (R2): This position is often solvent-exposed, and modifications here can be used to improve physicochemical properties like solubility without significantly impacting potency.[1]

Compound ID Target Kinase(s) IC50 (nM) Key Structural Features & SAR Insights Reference
Analog 24 CDK2/cyclin E, CDK5/p3524, 23Cyclobutyl substitution at the R1 position is optimal for activity.[1]
AT7519 Pan-CDK inhibitorVaries (low nM)Aminopyrazole core with a complex side chain. In clinical trials.[1]
Roscovitine CDK inhibitorVaries (µM)Purine-based CDK inhibitor used as a comparator.[1]

The JAK/STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in inflammatory diseases and cancers.[11][12]

  • SAR Insights:

    • 4-Aminopyrazole Core: This isomeric form has been shown to be a potent scaffold for JAK inhibitors.

    • Substitutions on the Phenyl Ring: In a series of 4-amino-(1H)-pyrazole derivatives, various substituents on the phenyl ring were well-tolerated, indicating that this position can be modified to fine-tune properties.[13]

    • Selectivity: Subtle structural changes can shift a compound from being a pan-JAK inhibitor to a more selective one. For example, compound 3f was a potent pan-JAK inhibitor, while compound 11b showed selectivity for JAK2 and JAK3.[11]

Compound ID Target Kinase(s) IC50 (nM) Key Structural Features & SAR Insights Reference
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5Pan-JAK inhibitor with high potency.[11]
Compound 11b JAK2, JAK3(selective)Demonstrates that modifications can impart selectivity.[11]
Ruxolitinib JAK1, JAK2(potent inhibitor)FDA-approved JAK inhibitor for comparison.[13]

JNKs are involved in stress responses and apoptosis. JNK3, in particular, is primarily expressed in the brain and is a target for neurodegenerative diseases.[14]

  • SAR Insights:

    • Planarity and Selectivity: The planar nature of the aminopyrazole ring and N-linked phenyl structures can lead to high selectivity for JNK3 over the closely related p38 kinase. This is attributed to the smaller active site of JNK3, which better accommodates the planar inhibitor.[7]

    • Amide Moiety: The amide linkage and its substituents are critical for JNK3 inhibitory potency and isoform selectivity against JNK1.[14]

PLK4 is a master regulator of centriole duplication, and its inhibition is a promising strategy for cancer therapy.[15]

  • SAR Insights:

    • N1-Substitutions: Larger N1 substitutions like isopropyl, isobutyl, and neopentyl on the aminopyrazole ring can improve both PLK4 potency and selectivity.[15]

    • Metabolic Stability: Replacing metabolically labile groups, such as an N1-isobutyl with a trifluoroethyl group, can significantly improve stability in hepatocytes.[15]

Signaling Pathways Targeted by Aminopyrazole Kinase Inhibitors

To understand the cellular effects of these inhibitors, it is essential to visualize the signaling pathways they disrupt.

CDK_Rb_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor binds Cyclin D Cyclin D Receptor->Cyclin D activates Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 complexes with Rb-E2F Rb-E2F Cyclin D-CDK4/6->Rb-E2F phosphorylates CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 p16 INK4a p16 INK4a p16 INK4a->CDK4/6 inhibits p-Rb p-Rb Rb-E2F->p-Rb releases E2F E2F E2F Gene Transcription Gene Transcription E2F->Gene Transcription activates Aminopyrazole\nInhibitor Aminopyrazole Inhibitor Aminopyrazole\nInhibitor->CDK4/6 inhibits

JAK_STAT_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 binds JAK JAK Receptor:f2->JAK associates with STAT STAT Receptor:f2->STAT recruits & phosphorylates p-JAK p-JAK (Active) JAK->p-JAK autophosphorylates p-JAK->Receptor:f2 phosphorylates p-STAT p-STAT STAT->p-STAT STAT Dimer p-STAT Dimer p-STAT->STAT Dimer dimerizes Gene Transcription Gene Transcription STAT Dimer->Gene Transcription translocates & activates Aminopyrazole\nInhibitor Aminopyrazole Inhibitor Aminopyrazole\nInhibitor->JAK inhibits

Beyond Cancer: Aminopyrazole Analogs in Other Therapeutic Areas

The versatility of the aminopyrazole scaffold extends beyond oncology. Researchers have successfully developed analogs with potent anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[7] Aminopyrazole derivatives have shown promise as anti-inflammatory agents, often by targeting kinases involved in inflammatory signaling, such as p38 MAPK.[2][16]

  • SAR Insights:

    • 5-Aminopyrazole Core: This isomer is a common scaffold for p38 MAPK inhibitors.[16]

    • Substitutions for COX Inhibition: Specific substitutions on the pyrazole ring can lead to selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[17] For example, diaryl pyrazoles with a sulfonamide substitution have shown potent and selective COX-2 inhibition.[17]

    • Dual-Activity: Some 5-aminopyrazole acylhydrazone derivatives have demonstrated dual anti-inflammatory and antioxidant activity.[18]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Aminopyrazole derivatives have demonstrated activity against a range of bacteria and fungi.[16][19]

  • SAR Insights:

    • Electron-withdrawing Groups: The presence of electron-withdrawing substituents on the pyrazole ring is often beneficial for antibacterial activity.[16]

    • Halogenation: Halogenation of appended phenyl rings can significantly augment antibacterial activity, particularly against multidrug-resistant strains like Acinetobacter baumannii.[20]

    • Hybrid Molecules: Hybrid molecules incorporating other pharmacophores, such as coumarin or thiazole, with the pyrazole core have shown enhanced antimicrobial potency.[21]

Experimental Protocols for Evaluating Aminopyrazole Analogs

The rational design of novel aminopyrazole derivatives relies on robust and reproducible biological assays. Here, we provide detailed, step-by-step methodologies for key experiments used to evaluate their efficacy.

Experimental Workflow for Discovery and Evaluation

workflow A Compound Synthesis (Aminopyrazole Analogs) B In Vitro Kinase Inhibition Assay A->B Primary Screen C Cell-Based Viability Assay (e.g., MTT) B->C Cellular Potency D Target Engagement Assay (e.g., Western Blot) C->D Mechanism of Action E Lead Optimization (SAR-guided) D->E Refine Structure E->A Iterative Design F In Vivo Efficacy & PK/PD Studies E->F Preclinical Development

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on a purified kinase.

  • Objective: To determine the IC50 value of an aminopyrazole analog against a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like fluorescence, luminescence, or radioactivity.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • ATP (adenosine triphosphate)

    • Kinase reaction buffer (e.g., containing MgCl2, DTT, and a buffering agent like HEPES)

    • Test aminopyrazole compounds dissolved in DMSO

    • 96- or 384-well microplates

    • Detection reagents (e.g., fluorescently labeled antibody, luciferase/luciferin)

    • Microplate reader

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations.

    • Reaction Setup: In a microplate, add the kinase, substrate, and test compound dilutions.

    • Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl2.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Termination and Detection: Stop the reaction and measure the kinase activity using an appropriate detection method. For example, in a luminescence-based assay, the amount of remaining ATP is quantified.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[11]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cultured cells.

  • Objective: To determine the IC50 value of an aminopyrazole analog on the proliferation of cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.[14]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test aminopyrazole compounds

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[6]

    • Compound Treatment: Treat the cells with serial dilutions of the aminopyrazole analogs for a specific period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-cell control (medium only).[6]

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

    • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[22]

    • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[14]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.[22]

Pharmacokinetics and ADME Properties of Aminopyrazole Analogs

For an aminopyrazole analog to be a successful drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Solubility: Poor aqueous solubility can limit oral bioavailability. Modifications to the aminopyrazole scaffold, particularly at solvent-exposed positions, can be made to enhance solubility.

  • Permeability: The ability of a compound to cross cell membranes is crucial for its absorption and distribution.

  • Metabolic Stability: Compounds that are rapidly metabolized by liver enzymes (e.g., cytochrome P450s) will have a short half-life in the body. SAR studies often focus on identifying and replacing metabolically labile sites on the molecule. For example, replacing an N1-isobutyl group with a more stable trifluoroethyl group significantly improved the metabolic stability of a series of PLK4 inhibitors.[15]

  • Drug-Likeness: In silico tools are often used to predict the "drug-likeness" of compounds based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[23]

A systematic analysis of approved small molecule kinase inhibitors has provided valuable insights into the physicochemical and ADME properties that contribute to their "developability".[5]

Conclusion and Future Perspectives

The aminopyrazole scaffold has firmly established itself as a privileged structure in drug discovery, leading to the development of numerous potent and selective inhibitors for a range of therapeutic targets. The extensive body of research on the structure-activity relationships of aminopyrazole analogs provides a strong foundation for the rational design of novel therapeutics.

Future research in this area will likely focus on:

  • Developing highly selective inhibitors: By exploiting subtle differences in the active sites of protein targets, it will be possible to design aminopyrazole analogs with improved selectivity and reduced off-target effects.

  • Targeting novel disease pathways: The versatility of the aminopyrazole core will undoubtedly be applied to new and emerging therapeutic targets.

  • Optimizing ADME properties: A continued focus on improving the pharmacokinetic profiles of aminopyrazole-based compounds will be crucial for their successful clinical translation.

  • Exploring new chemical space: The synthesis of novel aminopyrazole libraries with diverse substitution patterns will continue to uncover new biological activities.

By leveraging the knowledge of SAR detailed in this guide and employing robust experimental evaluation, the scientific community is well-positioned to unlock the full therapeutic potential of the remarkable aminopyrazole scaffold.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. clyte. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. OUCI. [Link]

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. ResearchGate. [Link]

  • Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its. Adichunchanagiri University. [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC. [Link]

  • Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. PubMed. [Link]

  • PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. SciSpace. [Link]

  • Graphical representation of JAK-STAT signaling pathway and therapeutic... ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • The JAK/STAT Pathway. PMC. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. MDPI. [Link]

  • Cyclin D-cyclin dependent kinase 4/6-Rb protein: a key pathway in cell... ResearchGate. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. [Link]

  • Schematic Representation of the Canonical JAK-STAT Signaling Pathway. BioRender.com. [Link]

  • Cyclin D1/ CDK4 and CDK6/ Rb/ E2F pathway for G₁ to S transition. ResearchGate. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Seminars in Cancer Biology. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. [Link]

  • Targeting the RB-Pathway in Cancer Therapy. PMC. [Link]

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comparing the efficacy of fluorinated vs non-fluorinated pyrazole compounds

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Fluorination of Pyrazole Scaffolds: A Comparative Efficacy Guide for Drug Discovery

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead compounds built on the pyrazole scaffold. While pyrazoles are privileged heterocycles, unsubstituted variants often suffer from rapid Phase II metabolism and suboptimal target affinity. By strategically incorporating fluorine atoms, we can fundamentally alter the physicochemical landscape of these molecules. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyrazole compounds, detailing the mechanistic causality behind their efficacy differences and providing self-validating protocols for your laboratory workflows.

The Mechanistic Causality of Fluorination

When optimizing a pyrazole hit, replacing a hydrogen atom with fluorine is rarely a random choice; it is a calculated physicochemical intervention.

  • Steric vs. Electronic Effects: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å) 1. This allows fluorine to exert a profound electron-withdrawing inductive effect without introducing steric clashes within tight binding pockets 2. This effect lowers the pKa of adjacent basic amines, enhancing membrane permeability and oral bioavailability.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically target electron-rich aromatic rings for oxidation. The C-F bond is exceptionally strong (~116 kcal/mol) compared to a C-H bond (~98 kcal/mol). Strategic placement of fluorine at metabolic soft spots effectively blocks CYP-mediated degradation, prolonging the drug's half-life 3.

  • Enhanced Target Affinity: Fluorine can participate in multipolar interactions with protein backbones (e.g., amide bonds) and enhance lipophilic efficiency, driving lower IC50 values 4.

Logical flow mapping how fluorine substitution alters pyrazole pharmacokinetics and efficacy.

Quantitative Efficacy Comparison

Recent Structure-Activity Relationship (SAR) studies across diverse therapeutic targets consistently demonstrate the superiority of fluorinated pyrazoles over their non-fluorinated counterparts. The table below synthesizes key experimental data from recent literature.

Compound Class / TargetNon-Fluorinated / Sub-optimal AnalogFluorinated Analog PerformanceKey Pharmacological Benefit
N-Ethylurea Pyrazoles (T. brucei)Half-life: ~8 min, EH: 0.90Half-life: 23 min, EH: 0.75 (Cmpd 54)3-fold increase in metabolic stability 1
Indazole/Pyrazole (ROCK1)IC50: >2500 nM, Low BioavailabilityIC50: 14 nM, Bioavailability: 61% (Cmpd 52)Drastic potency and oral exposure increase 4
Curcuminoid Pyrazoles (iNOS)Moderate iNOS inhibition, poor selectivityHigh iNOS inhibition, high selectivity (Cmpd 13)Enhanced target affinity via electrostatic interactions 5
Azetidine-Pyrazoles (HCV)EC50: >0.5 μMEC50: 0.083 μM (Cmpd 14a)~5-9 fold improvement in antiviral efficacy 4

Self-Validating Experimental Methodology: Microsomal Stability Assay

To objectively compare the metabolic stability of fluorinated vs. non-fluorinated pyrazoles, a robust Human Liver Microsome (HLM) assay is required. As an application scientist, I emphasize that every protocol must be a self-validating system. This workflow is designed with internal controls to ensure data integrity and rule out false positives.

Rationale & Causality: This assay isolates Phase I metabolism (CYP450 activity). By comparing the depletion rate of the parent compounds, researchers can directly quantify the metabolic shielding effect of fluorine substitution 1.

Step 1: Preparation of the Incubation Matrix

  • Action : Dilute Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Causality : Mg²⁺ is a necessary cofactor for CYP450 enzymatic function. The physiological pH ensures optimal enzyme folding and structural integrity.

Step 2: Compound Spiking & Internal Controls

  • Action : Spike the fluorinated and non-fluorinated pyrazole test compounds into separate reaction vials at a final concentration of 1 μM (ensure organic solvent <0.5% v/v).

  • Self-Validating Controls :

    • Positive Control: Run a parallel assay with Verapamil (a known rapid metabolizer) to validate HLM batch activity.

    • Negative Control: Prepare a duplicate set of test compound vials without the NADPH regenerating system to differentiate enzymatic metabolism from chemical instability.

Step 3: Initiation via Cofactor Addition

  • Action : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Causality : CYP450 enzymes require NADPH as an electron donor to catalyze the oxidation of the pyrazole substrate.

Step 4: Time-Course Sampling & Quenching

  • Action : Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Causality : Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction at exact time points, while simultaneously precipitating proteins for clean LC-MS/MS injection.

Step 5: LC-MS/MS Quantification & Data Analysis

  • Action : Centrifuge the quenched samples (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time to calculate the elimination rate constant (k) and half-life (t1/2).

Step-by-step experimental workflow for evaluating the metabolic stability of pyrazole compounds.

Conclusion

The strategic incorporation of fluorine into the pyrazole scaffold is not merely a structural tweak; it is a fundamental physicochemical overhaul. As demonstrated by the transition from rapid clearance (8 min half-life) to sustained exposure (23 min half-life) in Trypanosoma inhibitors 1, and the drastic potency increases in ROCK1 and iNOS targeting [[5]]() [[4]](), fluorination remains a cornerstone of modern rational drug design.

References

  • Title: Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: IJNRD URL
  • Title: Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin Source: MDPI Molecules URL
  • Title: Discovery of Potent N-Ethylurea Pyrazole Derivatives as Dual Inhibitors of Trypanosoma brucei and Trypanosoma cruzi Source: ACS Medicinal Chemistry Letters URL
  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances URL
  • Title: Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles Source: The Journal of Organic Chemistry URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine, a fluorinated heterocyclic amine. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. The causality behind each step is explained to ensure a deep, actionable understanding for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its hazard profile from its structural motifs: a pyrazole core, an amine functional group, and a halogenated (trifluoro) ethoxy side chain.

  • Pyrazole Derivatives: Compounds in this class can range from irritants to being toxic.[1] Safety data for analogous pyrazoles indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[2][3][4][5]

  • Amines: The amine group imparts a basic character, requiring segregation from acidic waste streams to prevent violent exothermic reactions.[6][7]

  • Fluorinated Organics: The trifluoroethoxy group classifies this compound as a halogenated organic . This is the most critical determinant for waste segregation, as halogenated and non-halogenated waste streams must be kept separate for proper treatment and disposal, often involving high-temperature incineration.[6][7][8][9]

Table 1: Anticipated Hazard Profile and PPE Requirements

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Irritation Expected to cause skin irritation upon contact.[2][4]Nitrile gloves (or other chemically resistant gloves), lab coat.
Eye Irritation Expected to cause serious eye irritation.[2][4]Safety glasses with side shields or chemical splash goggles.
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.[4][5]Use in a well-ventilated area or chemical fume hood.
Chemical Reactivity Basic (amine). Reacts with acids.Segregate from acidic compounds.
Waste Classification Halogenated Organic Compound.[8][9]Segregate into a dedicated "Halogenated Organic Waste" container.

The Core Principle: Segregation by Chemical Compatibility

The "why" behind this disposal protocol is rooted in chemical compatibility. Mixing incompatible waste streams can lead to dangerous reactions, generating heat, toxic gases, or pressure buildup in waste containers. For 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine, two segregation rules are non-negotiable:

  • Halogenated vs. Non-Halogenated: This compound contains fluorine, a halogen. It must only be added to a waste container explicitly designated for "Halogenated Organic Waste."[6][7][8] Co-mingling with non-halogenated solvents complicates the disposal process, which is typically incineration. Halogenated waste requires specialized scrubbers to neutralize acidic gases (like HF) produced during combustion.

  • Acid vs. Base: As an amine, this compound is basic. It must not be mixed with acidic waste.[6] An acid-base neutralization reaction in a sealed waste container can generate significant heat and gas, potentially leading to over-pressurization and rupture.

The following diagram illustrates the decision-making workflow for proper waste segregation.

G cluster_waste_type Step 1: Identify Waste Type cluster_liquid_check Step 2: Analyze Liquid Waste Stream cluster_collection Step 3: Collect in Designated Container cluster_final_steps Step 4: Finalize for Disposal start Begin Disposal of 1-methyl-3-(2,2,2-trifluoroethoxy) -1H-pyrazol-4-amine Waste solid_waste Solid Waste (e.g., pure compound, contaminated TLC plates, filter paper) start->solid_waste liquid_waste Liquid Waste (e.g., solutions in organic solvents, rinsates) start->liquid_waste halogenated_container Collect in "Halogenated Organic Waste" Container (Liquid or Solid) solid_waste->halogenated_container All solid waste containing this compound is halogenated. is_halogenated Is the primary solvent halogenated? (e.g., DCM, Chloroform) liquid_waste->is_halogenated is_halogenated->halogenated_container Yes non_halogenated_container Collect in "Non-Halogenated Organic Waste" Container (Liquid) is_halogenated->non_halogenated_container No (e.g., in Hexane, EtOAc, MeOH) NOTE: The pyrazole itself adds halogen content. label_container Label Container with: - "Hazardous Waste" - Full Chemical Name(s) - Date - Hazard Pictograms halogenated_container->label_container non_halogenated_container->label_container store_container Store in a designated, cool, well-ventilated satellite accumulation area. Keep container closed. label_container->store_container final_disposal Arrange for pickup by a licensed waste disposal service. store_container->final_disposal

Caption: Waste disposal workflow for 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the neat compound, contaminated labware, and solutions.

A. Disposal of Unused or Waste Compound (Solid)

  • Container Selection: Obtain a dedicated, sealable waste container labeled "Halogenated Organic Solid Waste." The container must be made of a compatible material (e.g., polyethylene) and be in good condition.[6]

  • Transfer: Carefully transfer the solid waste into the designated container using a spatula or powder funnel. Perform this transfer inside a chemical fume hood to minimize inhalation risk.

  • Labeling: Immediately after adding the waste, ensure the container is accurately labeled. The label must include the full chemical name "1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine," the approximate quantity, and the date. Do not use abbreviations or chemical formulas.[6][8]

  • Storage: Securely close the container.[8] Store it in your laboratory's designated satellite accumulation area for hazardous waste, away from incompatible materials like acids.

B. Disposal of Contaminated Materials (Gloves, Weigh Boats, Silica Gel)

  • Segregation: Any material that has come into direct contact with the compound is considered contaminated and must be disposed of as hazardous waste.

  • Collection: Place contaminated items such as gloves, wipes, and plastic weigh boats into the "Halogenated Organic Solid Waste" container.

  • Silica Gel: Silica gel from chromatography is also considered solid waste. If the mobile phase was a non-halogenated solvent, the silica is still contaminated with a halogenated compound and should be placed in the halogenated solid waste stream.

C. Disposal of Solutions and Empty Containers

  • Waste Stream Determination: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), the entire solution goes into the "Halogenated Organic Liquid Waste" container. If it is in a non-halogenated solvent (e.g., ethyl acetate, methanol), it should still be disposed of in the halogenated waste stream due to the high fluorine content of the solute. When in doubt, always classify as halogenated.

  • Empty Container Decontamination: An "empty" container that held the neat compound is not truly empty and must be disposed of as hazardous waste unless decontaminated.

    • Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone or methanol).

    • Crucial Step: Collect all three rinsates and place them into the "Halogenated Organic Liquid Waste" container. This rinsate is now hazardous waste.[6]

    • Once triple-rinsed, the container can often be disposed of as non-hazardous laboratory glass or plastic, but you must first deface the original label completely.[6] Always confirm this procedure with your institution's Environmental Health and Safety (EHS) department.

D. Handling Spills

  • Evacuate and Alert: For large spills, evacuate the area and alert your colleagues and EHS department.

  • Small Spills: For minor spills within a fume hood:

    • Wear your full PPE.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbent material into a sealable bag or container.[4][8]

    • Label the container as "Spill Debris containing 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine" and dispose of it as halogenated solid waste.

    • Decontaminate the spill surface with an appropriate solvent and collect the cleaning materials as hazardous waste.

Final Disposal and Trustworthiness

The final step in this protocol is the transfer of waste to the proper authorities.

  • Self-Validating System: This protocol is a self-validating system because it relies on the most stringent classification applicable. By defaulting to the "halogenated" category even when the compound is in a non-halogenated solvent, you prevent accidental and improper mixing, ensuring compliance and safety.

  • Authoritative Disposal: All collected hazardous waste must be disposed of through your institution's EHS-approved chemical waste program.[10] Never pour this chemical down the drain or place it in the regular trash.[11] You are responsible for the waste from "cradle to grave," meaning your responsibility ends only when it is properly handled by a licensed disposal facility.

By following this guide, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research operations. Always consult your institution-specific chemical hygiene plan and EHS department for local requirements.

References

  • Braun Research Group.
  • Chemical Waste Disposal Guidelines.
  • Halogenated Waste (any organic chemical th
  • TCI Chemicals. (2025, November 17).
  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET: 1-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine.
  • University of Waterloo. Chemical Waste Disposal Flowchart.
  • Merck Millipore. (2024, October 22).
  • Enamine. Safety Data Sheet: 3,5-diethyl-1-methyl-1H-pyrazole.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.
  • Fisher Scientific. (2025, December 21).
  • Thermo Fisher Scientific. (2014, January 27).

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.